molecular formula C50H62N4O13 B15559153 dmDNA31

dmDNA31

货号: B15559153
分子量: 927.0 g/mol
InChI 键: GBSDCXVMKJSZDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DmDNA31 is a useful research compound. Its molecular formula is C50H62N4O13 and its molecular weight is 927.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H62N4O13

分子量

927.0 g/mol

IUPAC 名称

[30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)

InChI 键

GBSDCXVMKJSZDN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dmDNA31 on Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a potent rifamycin-class antibiotic, serves as the cytotoxic payload in the antibody-antibiotic conjugate (AAC) DSTA4637S, designed to combat intracellular bacterial pathogens such as Staphylococcus aureus. As a rifalazil (B610480) analog, this compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) exerts its bactericidal effects by targeting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial viability. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on bacterial RNAP, detailing its binding site, the structural basis of inhibition, and relevant quantitative data. Furthermore, this document outlines key experimental protocols for studying its activity and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Role as an Antibiotic Payload

This compound is a semi-synthetic derivative of the rifamycin (B1679328) class of antibiotics, specifically a benzoxazinorifamycin.[1] It is the active component of the investigational antibody-antibiotic conjugate DSTA4637S, which targets infections caused by S. aureus.[2] The AAC is designed to deliver this compound directly to phagocytic cells where intracellular bacteria reside.[2] Upon internalization, a protease-cleavable linker is cleaved by lysosomal cathepsins, releasing this compound to exert its potent antibacterial activity on the intracellular bacteria.[2] The primary molecular target of this compound, like all rifamycins (B7979662), is the bacterial DNA-dependent RNA polymerase.[1]

The Molecular Target: Bacterial DNA-Dependent RNA Polymerase

Bacterial RNA polymerase is a multi-subunit enzyme responsible for transcribing genetic information from a DNA template to messenger RNA (mRNA), which is then translated into proteins.[3] The core enzyme is composed of five subunits (α₂, β, β', and ω).[3] This enzyme is essential for bacterial survival, and its structure differs significantly from mammalian RNA polymerases, making it an ideal target for antibacterial drugs.[4]

Mechanism of Action: Steric-Occlusion of the Nascent RNA Transcript

The antibacterial activity of this compound stems from its ability to inhibit bacterial RNA synthesis.[1] This is achieved through a well-characterized mechanism known as "steric-occlusion."

Binding to the β Subunit of RNA Polymerase

This compound binds to a specific, highly conserved pocket on the β subunit of the bacterial RNAP.[1] This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the catalytic active site.[5] Crystal structures of bacterial RNAP complexed with various rifamycins have revealed the precise amino acid residues that form this binding pocket. These residues are highly conserved across different bacterial species.

Inhibition of Transcription Elongation

Once bound, this compound physically obstructs the path of the elongating RNA transcript.[1] It allows for the initiation of transcription and the formation of the first few phosphodiester bonds. However, as the nascent RNA chain grows to a length of 2-3 nucleotides, it clashes with the bound this compound molecule.[1] This steric hindrance prevents further elongation of the RNA transcript, effectively halting protein synthesis and leading to bacterial cell death.[1]

cluster_0 Transcription Initiation cluster_1 Transcription Elongation RNAP_Holoenzyme RNAP Holoenzyme Promoter_DNA Promoter DNA RNAP_Holoenzyme->Promoter_DNA Binds Open_Complex Open Promoter Complex Promoter_DNA->Open_Complex Melting Initial_Transcription Initial Transcription (2-3 nt) Open_Complex->Initial_Transcription Elongation_Blocked Elongation Blocked Initial_Transcription->Elongation_Blocked Bacterial_Death Bacterial Cell Death Elongation_Blocked->Bacterial_Death This compound This compound RNAP_Beta_Subunit RNAP β Subunit This compound->RNAP_Beta_Subunit Binds to pocket RNAP_Beta_Subunit->Elongation_Blocked Steric Hindrance

Caption: Mechanism of this compound action on bacterial RNA polymerase.

Quantitative Analysis of Inhibition

While specific kinetic data for the interaction of this compound with bacterial RNAP is not publicly available, data from closely related rifamycins provide a strong basis for understanding its potency.

CompoundTarget EnzymeParameterValueReference
RifampicinE. coli RNAPEC₅₀~20 nM[6]
RifampicinWild-Type M. tuberculosis RNAPIC₅₀Data available in cited literature
RifabutinWild-Type M. tuberculosis RNAPIC₅₀Data available in cited literature
RifaximinWild-Type M. tuberculosis RNAPIC₅₀Data available in cited literature
This compoundS. aureusFrequency of Spontaneous Resistance~3.9 x 10⁻⁷[7]
RifampinS. aureusFrequency of Spontaneous Resistance~7.7 x 10⁻⁷[7]

The frequency of spontaneous resistance to this compound is comparable to that of rifampin, indicating a similar efficacy in preventing the emergence of resistant mutants.[7]

Structure-Activity Relationship (SAR)

This compound is a benzoxazinorifamycin, a subclass of rifamycins with modifications that can enhance their properties. The core structure consists of a naphthyl moiety spanned by an aliphatic ansa chain. The key interactions with the RNAP β subunit are mediated by this core structure. Modifications at the C3 and C4 positions of the rifamycin scaffold are known to influence the compound's activity, cell permeability, and pharmacokinetic properties. The "4-dimethylamino piperidino" group in this compound is a modification at this position and likely contributes to its potent activity and cellular retention.

Experimental Protocols

The inhibitory activity of this compound on bacterial RNA polymerase can be quantitatively assessed using an in vitro transcription assay.

In Vitro Transcription Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bacterial RNA polymerase.

Principle: This assay measures the synthesis of RNA from a DNA template in the presence of purified bacterial RNAP and nucleotide triphosphates (NTPs). The inhibition of RNA synthesis by this compound is quantified by measuring the amount of transcript produced.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • Linear DNA template containing a strong bacterial promoter (e.g., T7 promoter)

  • ATP, GTP, CTP, and UTP solutions

  • [α-³²P]UTP (for radiolabeling)

  • This compound stock solution in DMSO

  • Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)

  • Heparin (to prevent re-initiation in single-round assays)

  • RNA loading buffer (containing formamide)

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Preparation of RNAP-Promoter Open Complex:

    • Incubate purified RNAP holoenzyme with the linear DNA template in transcription buffer on ice to allow for the formation of the holoenzyme.

    • Transfer the reaction to 37°C to facilitate the formation of the open promoter complex.[8]

  • Initiation of Transcription:

    • Prepare a reaction mixture containing ATP, GTP, CTP, [α-³²P]UTP, and varying concentrations of this compound (or DMSO as a vehicle control).

    • Add the reaction mixture to the pre-formed open promoter complex to start transcription.[8]

  • Reaction Quenching:

    • At defined time points, quench the reaction by adding an equal volume of RNA loading buffer.

  • Analysis of Transcripts:

    • Denature the samples by heating.

    • Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the amount of full-length transcript using a phosphorimager.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Transcription Reaction cluster_2 Analysis Purified_RNAP Purified RNAP Holoenzyme Open_Complex Open Promoter Complex Purified_RNAP->Open_Complex DNA_Template Linear DNA Template DNA_Template->Open_Complex Transcription Transcription at 37°C Open_Complex->Transcription NTPs NTPs + [α-³²P]UTP NTPs->Transcription dmDNA31_dilutions This compound Dilutions dmDNA31_dilutions->Transcription Quench Quench with Loading Buffer Transcription->Quench PAGE Denaturing PAGE Quench->PAGE Phosphorimaging Phosphorimaging PAGE->Phosphorimaging IC50_Calc IC₅₀ Calculation Phosphorimaging->IC50_Calc

Caption: Experimental workflow for an in vitro transcription assay.

Conclusion

This compound is a potent rifamycin-class antibiotic that inhibits bacterial transcription by binding to the β subunit of RNA polymerase and physically blocking the elongation of the nascent RNA chain. Its mechanism of action is well-understood based on extensive studies of related rifamycins. The development of this compound as an antibody-antibiotic conjugate payload represents a promising strategy for treating challenging bacterial infections by ensuring targeted delivery of this powerful antibiotic to the site of infection, thereby maximizing its efficacy while minimizing systemic exposure. Further research into the specific kinetics of this compound binding and the exploration of its structure-activity relationships will continue to inform the development of next-generation antibiotics targeting bacterial RNA polymerase.

References

An In-depth Structural Analysis of Benzoxazinorifamycins, a Class of Potent Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of the scientific literature did not yield specific structural data for a compound named "4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328)." Therefore, this technical guide focuses on the structural analysis of a closely related and well-characterized class of compounds: benzoxazinorifamycins . These compounds share the core "hydroxybenzoxazino rifamycin" moiety and provide valuable insights into the structural characteristics of this family of antibiotics.

This guide is intended for researchers, scientists, and drug development professionals interested in the structural biology of rifamycin derivatives.

Introduction

Rifamycins are a class of macrocyclic antibiotics that are cornerstones in the treatment of tuberculosis and other bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival. Structural modifications to the rifamycin core have led to the development of derivatives with improved efficacy, altered pharmacokinetic properties, and activity against resistant strains.

Benzoxazinorifamycins are a promising class of such derivatives, characterized by the fusion of a benzoxazine (B1645224) ring to the ansa-macrolide structure of rifamycin. This modification has been shown to enhance their affinity for both wild-type and rifampin-resistant RNAP. This guide provides a detailed examination of the structural features of benzoxazinorifamycins, drawing from X-ray crystallographic studies of their complexes with Escherichia coli RNA polymerase.

Core Structural Features of Benzoxazinorifamycins

The defining structural feature of a benzoxazinorifamycin is the presence of a benzoxazine ring system. This is typically formed between the C-3 and C-4 positions of the rifamycin naphthoquinone core. This rigidifies the ansa chain and introduces new points of interaction with the target enzyme.

Quantitative Structural Data

The following table summarizes key crystallographic data for two benzoxazinorifamycins in complex with E. coli RNA polymerase, providing a quantitative look at their structural characteristics.

ParameterBenzoxazinorifamycin 1Benzoxazinorifamycin 2Reference
PDB ID 4KMU4KN7[1]
Resolution (Å) 3.103.25[1]
Space Group P2₁2₁2₁P2₁2₁2₁[1]
Unit Cell (a, b, c in Å) 134.5, 186.9, 230.9134.1, 186.3, 230.3[1]
Unit Cell (α, β, γ in °) 90, 90, 9090, 90, 90[1]

Table 1: Crystallographic Data for E. coli RNAP-Benzoxazinorifamycin Complexes

Experimental Protocols

The structural data presented in this guide were obtained through X-ray crystallography. The following provides a generalized methodology for such an experiment.

Protein Expression and Purification

Escherichia coli RNA polymerase (RNAP) holoenzyme (containing the σ⁷⁰ subunit) is overexpressed in a suitable E. coli strain. The cells are harvested and lysed, and the RNAP is purified using a series of chromatography steps, typically including heparin-sepharose, ion-exchange, and size-exclusion chromatography. The purity and activity of the enzyme are assessed by SDS-PAGE and in vitro transcription assays, respectively.

Crystallization

The purified RNAP is concentrated to a suitable concentration (e.g., 10-20 mg/mL). The benzoxazinorifamycin derivative, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the protein solution in molar excess. Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method. The protein-ligand complex is mixed with a precipitant solution containing a buffer, a salt, and a precipitating agent (e.g., polyethylene (B3416737) glycol). Crystals are grown over a period of several days to weeks.

Data Collection and Structure Determination

Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction data are processed, integrated, and scaled using software such as HKL2000 or XDS. The structure is solved by molecular replacement using a previously determined structure of RNAP as a search model. The benzoxazinorifamycin molecule is then manually built into the electron density map, and the entire complex is refined using programs like PHENIX or REFMAC5. The final model is validated using tools such as MolProbity.

Visualization of Molecular Interactions and Pathways

Binding of Benzoxazinorifamycin to RNA Polymerase

The ansa-naphthalene core of benzoxazinorifamycins binds to a deep pocket on the β subunit of RNAP, physically obstructing the path of the elongating RNA transcript.[1] The C3'-tail of the benzoxazinorifamycin extends into a cavity between the β subunit and the σ factor.[1]

cluster_RNAP RNA Polymerase Beta_Subunit β Subunit RNA_Exit_Channel RNA Exit Channel Beta_Subunit->RNA_Exit_Channel Blocks Sigma_Factor σ Factor Transcription_Initiation Transcription Initiation Sigma_Factor->Transcription_Initiation Influences BZR Benzoxazinorifamycin BZR->Beta_Subunit Binds to deep pocket BZR->Sigma_Factor C3'-tail interacts

Binding of Benzoxazinorifamycin to RNAP.
General Mechanism of Action of Rifamycins

Rifamycins, including benzoxazinorifamycins, function by inhibiting bacterial transcription. They bind to the β subunit of the DNA-dependent RNA polymerase, which prevents the initiation of RNA synthesis.[2] This ultimately leads to the cessation of protein synthesis and bacterial cell death.

Rifamycin Rifamycin Derivative RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β subunit Transcription_Initiation Transcription Initiation RNAP->Transcription_Initiation Inhibits RNA_Synthesis RNA Synthesis Transcription_Initiation->RNA_Synthesis Prevents Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Leads to cessation of Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Results in

General Mechanism of Action of Rifamycins.
Experimental Workflow for Structural Analysis

The process of determining the crystal structure of a protein-ligand complex involves several key steps, from protein production to final structure validation.

Protein_Expression 1. Protein Expression and Purification Complex_Formation 2. Complex Formation with Benzoxazinorifamycin Protein_Expression->Complex_Formation Crystallization 3. Crystallization Complex_Formation->Crystallization Data_Collection 4. X-ray Data Collection Crystallization->Data_Collection Structure_Solution 5. Structure Solution and Model Building Data_Collection->Structure_Solution Refinement 6. Refinement and Validation Structure_Solution->Refinement Final_Structure Final Structure (PDB) Refinement->Final_Structure

X-ray Crystallography Workflow.

Conclusion

The structural analysis of benzoxazinorifamycins in complex with RNA polymerase has provided critical insights into their enhanced inhibitory activity. The benzoxazine moiety not only rigidifies the molecule but also creates additional interactions with the target enzyme, contributing to a tighter binding affinity. These findings underscore the power of structure-based drug design in developing novel and more potent antibiotics to combat bacterial infections and the growing threat of antibiotic resistance. While specific data for "4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin" remains elusive, the detailed structural understanding of closely related benzoxazinorifamycins offers a robust framework for predicting its potential interactions and guiding future research.

References

In Vitro Activity of dmDNA31 Against Staphylococcus aureus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a novel rifamycin-class antibiotic, demonstrates potent in vitro bactericidal activity against Staphylococcus aureus. As the cytotoxic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase. This technical guide synthesizes the available preclinical data on the intrinsic in vitro activity of this compound against S. aureus, detailing its mechanism of action, antimicrobial potency, and relevant experimental protocols.

Introduction

This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a semisynthetic rifalazil (B610480) analog belonging to the rifamycin (B1679328) class of antibiotics. Its development has been notably as the active component of the antibody-antibiotic conjugate DSTA4637S (also known as RG7861 or DSTA4637A), designed to target intracellular S. aureus. This document focuses on the inherent in vitro characteristics of the unconjugated this compound molecule.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Like other rifamycins, this compound targets the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for transcription.

Signaling Pathway: The inhibitory action of this compound is characterized by a "steric-occlusion" mechanism. It binds to a pocket within the β subunit of the RNA polymerase, which is located within the DNA/RNA channel but away from the enzyme's active site.[1] This binding physically obstructs the path of the elongating RNA transcript, preventing the formation of phosphodiester bonds beyond the second or third nucleotide.[1] This effectively halts transcription, leading to a cessation of protein synthesis and subsequent bacterial cell death.

cluster_0 Staphylococcus aureus Cell This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β subunit RNA_elongation RNA Transcript Elongation RNAP->RNA_elongation Catalyzes RNAP->RNA_elongation Inhibits by steric occlusion DNA Bacterial DNA DNA->RNAP Template Protein_synthesis Protein Synthesis RNA_elongation->Protein_synthesis Cell_death Bacterial Cell Death Protein_synthesis->Cell_death Cessation leads to

Mechanism of this compound Action.

Quantitative In Vitro Activity

Published data on the standalone in vitro activity of this compound is limited, with most studies focusing on its conjugated form. However, available information indicates high potency.

Table 1: Summary of In Vitro Activity of this compound against Staphylococcus aureus

MetricValueOrganism(s)Notes
Minimum Inhibitory Concentration (MIC) <10 nMS. aureusDemonstrates potent bactericidal activity.
Frequency of Spontaneous Resistance ~3.9 x 10-7S. aureusComparable to that of rifampin (~7.7 x 10-7).[2]

Further research is required to establish comprehensive MIC50, MIC90, and Minimum Bactericidal Concentration (MBC) values against a broader panel of clinical isolates, including methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA).

Experimental Protocols

The following sections outline the standardized methodologies for evaluating the in vitro activity of antimicrobial agents like this compound against S. aureus.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

prep_inoculum Prepare S. aureus inoculum (0.5 McFarland standard) inoculate Inoculate plate to a final concentration of ~5 x 10^5 CFU/mL prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_plate->inoculate incubate Incubate at 35±2°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Broth Microdilution MIC Assay Workflow.

Detailed Protocol:

  • Inoculum Preparation: Select 3-5 isolated colonies of S. aureus from a fresh (18-24 hour) agar (B569324) plate and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 108 CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Plate Preparation: Perform two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide insights into the pharmacodynamics and the rate of bactericidal activity.

Experimental Workflow:

prep_culture Prepare log-phase S. aureus culture (~5 x 10^5 CFU/mL) add_drug Add this compound at various multiples of the MIC prep_culture->add_drug incubate_sample Incubate at 37°C with shaking add_drug->incubate_sample take_aliquots Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) incubate_sample->take_aliquots serial_dilute Perform serial dilutions take_aliquots->serial_dilute plate_count Plate on agar and count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. time plate_count->plot_data

Time-Kill Assay Workflow.

Detailed Protocol:

  • Inoculum Preparation: Grow S. aureus in CAMHB to the early-to-mid logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 105 CFU/mL.

  • Drug Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspensions. Include a growth control without the antibiotic.

  • Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the colonies to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Susceptibility Assay

Evaluating the activity of this compound against S. aureus biofilms is crucial, as these structures are often associated with chronic and recurrent infections.

Experimental Workflow:

grow_biofilm Grow S. aureus biofilm in 96-well plate (e.g., 24-48h) wash_planktonic Wash to remove planktonic cells grow_biofilm->wash_planktonic add_this compound Add this compound at various concentrations wash_planktonic->add_this compound incubate_biofilm Incubate for a defined period (e.g., 24h) add_this compound->incubate_biofilm quantify_viability Quantify biofilm viability (e.g., CV staining, XTT assay, or CFU counting) incubate_biofilm->quantify_viability

Biofilm Eradication Assay Workflow.

Detailed Protocol:

  • Biofilm Formation: Inoculate wells of a 96-well tissue culture-treated plate with a diluted overnight culture of S. aureus in a suitable medium like Tryptic Soy Broth (TSB) supplemented with glucose. Incubate for 24-48 hours to allow for biofilm formation.

  • Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Drug Treatment: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Quantification: Assess the viability of the remaining biofilm. This can be done through several methods:

    • Crystal Violet (CV) Staining: To quantify total biofilm biomass.

    • Metabolic Assays (e.g., XTT, resazurin): To measure the metabolic activity of viable cells.

    • CFU Counting: To determine the number of viable bacteria within the biofilm by scraping, sonicating, and plating.

Conclusion

This compound is a highly potent rifamycin antibiotic with a well-defined mechanism of action against S. aureus. While its primary application in development has been as part of an antibody-antibiotic conjugate, its intrinsic bactericidal properties are significant. Further studies are warranted to fully characterize its in vitro activity profile, including comprehensive MIC/MBC distributions against contemporary clinical isolates and detailed time-kill kinetics, which will be crucial for understanding its full therapeutic potential.

References

Unraveling the Chemical Biology of dmDNA31: A Novel Rifamycin Antibiotic for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical and biological properties of dmDNA31, a novel rifamycin-class antibiotic engineered for potent activity, particularly against resilient pathogens like Staphylococcus aureus. As a key component of innovative antibody-antibiotic conjugates (AACs), this compound is at the forefront of targeted antibacterial therapies. This document provides a consolidated overview of its mechanism of action, physicochemical characteristics, and the experimental frameworks used to evaluate its efficacy and safety, offering a crucial resource for professionals in the field of drug development and infectious disease research.

Core Chemical Properties and Identification

This compound, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328), is a derivative of the rifamycin class of antibiotics.[1][2][3] Its intricate structure is pivotal to its mechanism of action and its suitability as a payload in targeted drug delivery systems.

PropertyValueSource
Chemical Name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin[1][2][3]
Molecular Formula C₅₀H₆₂N₄O₁₃[4]
Molecular Weight 927.05 g/mol [4]
CAS Number 845625-44-7[4]
Appearance Purple to black solid[4]
Class Rifamycin antibiotic[1][4][5]

Mechanism of Action: Targeting Bacterial Transcription

This compound exerts its potent bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase.[1][4] This enzyme is crucial for the initiation of transcription, the process by which genetic information from DNA is transcribed into RNA.

By binding to a pocket within the β subunit of the RNA polymerase, this compound physically obstructs the elongation of the nascent RNA chain.[2] This "steric-occlusion" mechanism effectively prevents the synthesis of bacterial proteins, leading to cell death.[2] This targeted action ensures high efficacy against susceptible bacteria.

Application in Antibody-Antibiotic Conjugates (AACs)

A significant application of this compound is its use as a payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S (also known as DSTA4637A).[1][3][6][7] These constructs are designed to deliver the potent antibiotic directly to the site of infection, thereby minimizing systemic exposure and off-target effects.[2]

The AAC typically consists of a monoclonal antibody that targets a specific bacterial antigen, a linker molecule, and the this compound payload.[3] For instance, DSTA4637S utilizes a humanized monoclonal antibody that targets β-N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid of S. aureus.[1][2]

AAC_Mechanism_of_Action Mechanism of Action of this compound-based Antibody-Antibiotic Conjugate (AAC) cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell AAC Antibody-Antibiotic Conjugate (e.g., DSTA4637S) SA Staphylococcus aureus AAC->SA 1. Binding to bacterial surface antigen Phagocytosis 2. Phagocytosis of AAC-bacterium complex SA->Phagocytosis Internalization Phagolysosome 3. Phagosome-lysosome fusion Phagocytosis->Phagolysosome Cleavage 4. Linker cleavage by lysosomal enzymes (e.g., Cathepsins) Phagolysosome->Cleavage This compound 5. Release of active This compound Cleavage->this compound RNAP Bacterial RNA Polymerase This compound->RNAP Binds to β subunit Inhibition 6. Inhibition of RNA Polymerase RNAP->Inhibition Death 7. Bacterial Cell Death Inhibition->Death

Mechanism of Action of a this compound-based AAC.

Pharmacokinetics and Efficacy

Preclinical and Phase 1 clinical studies have provided initial insights into the pharmacokinetic profile of this compound when delivered via an AAC.

ParameterOrganismDose (of DSTA4637S)ValueSource
Minimum Inhibitory Concentration (MIC) vs. S. aureus in vitroN/A<10 nM[3][6]
Mean Half-life (unconjugated this compound) Human5 - 150 mg/kg3.9 - 4.3 days[5]
Mean Maximum Plasma Concentration (Cmax) (unconjugated this compound) Human150 mg/kg3.86 ng/mL[5]
Half-life (antibody-conjugated this compound) Mouse5 - 50 mg/kg3.82 - 3.89 days[6]

Conjugation to a monoclonal antibody significantly extends the half-life of this compound compared to its unconjugated form.[3] Studies in mice have shown that the antibody-conjugated this compound (ac-dmDNA31) has a half-life of approximately 4 days.[3] In a Phase 1 study with healthy volunteers, unconjugated this compound exhibited a mean half-life of 3.9 to 4.3 days, with systemic exposure being substantially lower than that of the conjugated form.[5]

Experimental Protocols

The development and evaluation of this compound and its corresponding AACs involve a series of established experimental protocols.

Pharmacokinetic Analysis in Mice

A representative experimental workflow for assessing the pharmacokinetics of a this compound-containing AAC in a mouse model of systemic S. aureus infection is outlined below.

PK_Workflow Experimental Workflow for Pharmacokinetic Studies in Mice Infection 1. Induce systemic S. aureus infection in mice Dosing 2. Administer a single intravenous (IV) dose of the AAC (DSTA4637A) Infection->Dosing Sampling 3. Collect plasma samples at various time points Dosing->Sampling PD_Eval 5. Assess pharmacodynamics (PD) by quantifying bacterial load in various organs (e.g., kidneys, heart, bones) at different time points Dosing->PD_Eval Analysis 4. Measure concentrations of: - Total antibody (TAb) - Antibody-conjugated this compound (ac-dmDNA31) - Unconjugated this compound Sampling->Analysis PK_Char 6. Characterize pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution) Analysis->PK_Char

Workflow for in vivo pharmacokinetic analysis.

Methodology for Analyte Quantification:

  • Total Antibody (TAb): Concentrations are typically determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Antibody-conjugated this compound (ac-dmDNA31): A hybrid method involving affinity capture liquid chromatography-mass spectrometry (LC-MS/MS) is employed. This involves capturing the antibody-drug conjugate using Protein A, followed by enzymatic release of this compound for quantification by LC-MS/MS.[3]

  • Unconjugated this compound: Plasma concentrations of the free drug are also measured using LC-MS/MS.[6]

In Vitro Activity Assessment

The intrinsic antibacterial activity of this compound is determined using standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay:

  • A two-fold serial dilution of this compound is prepared in appropriate broth media.

  • A standardized inoculum of the test organism (e.g., S. aureus) is added to each dilution.

  • The cultures are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Safety and Tolerability

In a Phase 1, single-ascending-dose study involving healthy volunteers, the AAC DSTA4637S was found to be safe and well-tolerated.[5] The study reported no clinically meaningful or dose-related changes in laboratory parameters or vital signs.[5] Importantly, the systemic exposure to unconjugated this compound remained low across all tested doses.[5]

Conclusion

This compound represents a significant advancement in the field of antibiotics, particularly as a potent payload for targeted therapies against challenging bacterial pathogens. Its well-defined mechanism of action, coupled with the precision of antibody-mediated delivery, offers a promising strategy to combat antimicrobial resistance. The data gathered from preclinical and early-phase clinical studies underscore its potential and provide a solid foundation for further development. This technical guide consolidates the current understanding of this compound, offering a valuable resource for researchers and developers working to bring next-generation antibacterial agents to the clinic.

References

The Role of dmDNA31 in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The ability of bacteria such as S. aureus to persist within host cells contributes to chronic and recurrent infections that are challenging to treat with conventional antibiotics.[1] This technical guide provides an in-depth overview of dmDNA31, a novel rifamycin (B1679328) analog, and its pivotal role in the development of antibody-antibiotic conjugates (AACs) designed to combat these resilient intracellular pathogens.

This compound, chemically known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a potent bactericidal agent with significant activity against persister and stationary-phase S. aureus.[2] Its unique properties make it an ideal payload for targeted delivery to sites of infection, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This guide will delve into the mechanism of action of this compound, its application in the context of the antibody-antibiotic conjugate DSTA4637A (the liquid formulation) and DSTA4637S (the lyophilized formulation), present available quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Mechanism of Action

This compound: Inhibition of Bacterial RNA Polymerase

This compound belongs to the rifamycin class of antibiotics, which are known to inhibit bacterial DNA-dependent RNA polymerase.[2][3] Specifically, this compound binds to the β-subunit of this essential enzyme, physically obstructing the path of the elongating RNA transcript.[2] This steric hindrance prevents the formation of phosphodiester bonds beyond the second or third nucleotide, effectively halting transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.

DSTA4637A/S: Targeted Delivery and Intracellular Release

This compound serves as the cytotoxic payload in the antibody-antibiotic conjugate DSTA4637A/S. This conjugate is engineered to specifically target S. aureus through a monoclonal antibody that recognizes the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid, a major component of the bacterial cell wall. The mechanism of action for the AAC can be summarized in the following steps:

  • Binding: The monoclonal antibody component of DSTA4637A/S binds to the surface of S. aureus.

  • Opsonization and Phagocytosis: The bacterium, now coated with the AAC, is recognized and engulfed by host phagocytic cells, such as macrophages and neutrophils.

  • Lysosomal Trafficking: The internalized AAC-bacterium complex is trafficked to the phagolysosome.

  • Linker Cleavage and Payload Release: Within the acidic environment of the phagolysosome, host proteases called cathepsins cleave the valine-citrulline linker connecting the antibody to this compound.

  • Intracellular Killing: The released this compound is now free to exert its bactericidal activity on the intracellular S. aureus.

This targeted delivery system ensures that high concentrations of the potent antibiotic are localized at the site of infection, specifically within the cells harboring the bacteria, thereby overcoming the challenge of poor penetration of conventional antibiotics into host cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell DSTA4637A DSTA4637A/S (Antibody-dmDNA31 Conjugate) SA Staphylococcus aureus DSTA4637A->SA Binding Phagosome Phagosome SA->Phagosome Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome This compound This compound Phagolysosome->this compound Linker Cleavage RNAP Bacterial RNA Polymerase This compound->RNAP Binding Inhibition Transcription Inhibition RNAP->Inhibition

Mechanism of action of DSTA4637A/S.

Quantitative Data

In Vitro Activity of this compound
Preclinical Efficacy of DSTA4637A in a Mouse Model of S. aureus Infection

A study in a mouse model of systemic S. aureus infection demonstrated a significant reduction in bacterial load in various organs following a single intravenous dose of DSTA4637A.

OrganTreatment Group (Dose)Day 7 Log10 CFU Reduction (vs. Control)Day 14 Log10 CFU Reduction (vs. Control)
KidneyDSTA4637A (25 mg/kg)~4.0Statistically Significant
KidneyDSTA4637A (50 mg/kg)~6.5Statistically Significant
HeartDSTA4637A (25 mg/kg)Statistically SignificantNot Statistically Significant
HeartDSTA4637A (50 mg/kg)Statistically SignificantStatistically Significant
BonesDSTA4637A (25 mg/kg)Statistically SignificantNot Statistically Significant
BonesDSTA4637A (50 mg/kg)Statistically SignificantStatistically Significant

Data extracted from a study in a mouse model of systemic S. aureus infection.

Pharmacokinetic Parameters of DSTA4637S in Healthy Volunteers (Phase 1 Clinical Trial)

A Phase 1, single-ascending-dose study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of DSTA4637S.

AnalyteDose Group (mg/kg)Mean Cmax (ng/mL)Mean AUC (day*ng/mL)Mean Half-life (days)
DSTA4637S Conjugate512,90078,9005.1
1541,500274,0005.4
50141,000996,0006.1
100284,0002,050,0005.8
150421,0003,110,0005.7
Unconjugated this compound1503.86Not Reported3.9 - 4.3

Pharmacokinetic parameters were generally dose-proportional. Systemic exposure to unconjugated this compound was low.[3]

Experimental Protocols

Synthesis of this compound and DSTA4637A Conjugation

Detailed, proprietary protocols for the synthesis of this compound and its conjugation to the specific monoclonal antibody are not publicly available. However, the general principles for the synthesis of rifamycin analogs and the creation of antibody-drug conjugates are outlined below.

Synthesis of Rifamycin Analogs (General Approach): The synthesis of rifalazil (B610480) analogs like this compound typically involves the modification of the rifamycin SV core. This can include reactions at the 3-position of the naphthoquinone chromophore to introduce novel side chains, such as the piperidino group in this compound.

Antibody-Antibiotic Conjugation (General Protocol):

  • Antibody Preparation: The monoclonal antibody is typically engineered with specific cysteine residues (THIOMAB™ technology) to allow for site-specific conjugation. The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose the free thiol groups.

  • Linker-Payload Preparation: The this compound payload is attached to a linker molecule that contains a maleimide (B117702) group.

  • Conjugation Reaction: The maleimide-functionalized linker-payload is reacted with the reduced antibody. The maleimide group specifically reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: The resulting antibody-antibiotic conjugate is purified using techniques such as size exclusion chromatography or protein A affinity chromatography to remove unconjugated antibody, free payload, and other reactants.

  • Characterization: The final conjugate is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Experimental_Workflow_AAC Start Start Antibody_Prep Antibody Preparation (THIOMAB™ with Cysteine Residues) Start->Antibody_Prep Linker_Payload Linker-Payload Synthesis (this compound-Maleimide) Start->Linker_Payload Reduction Partial Reduction (e.g., with TCEP) Antibody_Prep->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation Linker_Payload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, Activity) Purification->Characterization End End Characterization->End

General workflow for the preparation of an antibody-antibiotic conjugate.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture S. aureus on a suitable agar (B569324) plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Confocal Laser Scanning Microscopy for Intracellular Activity

This protocol provides a framework for visualizing the intracellular activity of DSTA4637A against S. aureus within phagocytic cells.

  • Cell Culture: Seed phagocytic cells (e.g., macrophages like J774A.1 or primary human macrophages) onto glass-bottom dishes and culture until they form a confluent monolayer.

  • Bacterial Opsonization and Infection: Incubate S. aureus with a sub-inhibitory concentration of DSTA4637A for 30 minutes at 37°C to allow for opsonization. Wash the bacteria to remove unbound conjugate. Add the opsonized bacteria to the phagocytic cells at a multiplicity of infection (MOI) of 10:1.

  • Internalization: Allow the bacteria to be internalized by the phagocytes for 1-2 hours.

  • Removal of Extracellular Bacteria: Wash the cells with PBS and then incubate with a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) for 1 hour to kill any remaining extracellular bacteria.

  • Time-Course Incubation: Wash the cells again and incubate in fresh culture medium. Fix the cells at various time points (e.g., 2, 6, 24 hours) to observe the intracellular fate of the bacteria.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody against S. aureus.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the host cell actin cytoskeleton with phalloidin (B8060827) and the nuclei with DAPI.

  • Confocal Imaging: Acquire Z-stack images using a confocal laser scanning microscope.

  • Image Analysis: Analyze the images to quantify the number of intracellular bacteria per cell and assess bacterial viability (e.g., using live/dead staining).

Experimental_Workflow_Confocal Start Start Cell_Culture Culture Phagocytic Cells Start->Cell_Culture Opsonization Opsonize S. aureus with DSTA4637A Start->Opsonization Infection Infect Phagocytic Cells Cell_Culture->Infection Opsonization->Infection Internalization Allow Internalization Infection->Internalization Kill_Extracellular Kill Extracellular Bacteria (e.g., Gentamicin) Internalization->Kill_Extracellular Time_Course Time-Course Incubation Kill_Extracellular->Time_Course Fix_and_Stain Fix and Immunostain (Anti-S. aureus, Phalloidin, DAPI) Time_Course->Fix_and_Stain Imaging Confocal Microscopy Imaging Fix_and_Stain->Imaging Analysis Image Analysis (Quantify Intracellular Bacteria) Imaging->Analysis End End Analysis->End

Workflow for confocal microscopy analysis of intracellular S. aureus.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against antibiotic-resistant bacteria, particularly intracellular pathogens like S. aureus. When incorporated into an antibody-antibiotic conjugate such as DSTA4637A/S, it provides a targeted and potent therapeutic strategy. The preclinical and early clinical data are promising, demonstrating a favorable pharmacokinetic profile and significant bactericidal activity.

Future research should focus on several key areas:

  • Comprehensive In Vitro Susceptibility Testing: Establishing a detailed profile of this compound's activity against a wide range of clinical isolates, including those with diverse resistance mechanisms, is crucial.

  • Optimization of AACs: Further refinement of the antibody, linker, and payload components could lead to even more effective and safer therapies.

  • Clinical Development: Continued clinical trials are necessary to fully evaluate the efficacy and safety of DSTA4637S in patients with serious S. aureus infections.

  • Mechanisms of Resistance: Investigating potential mechanisms of resistance to this compound will be important for the long-term viability of this class of antibiotics.

The development of this compound and its application in AACs exemplifies a promising path forward in overcoming the challenges of antibiotic resistance and treating persistent bacterial infections.

References

Preliminary Research on dmDNA31 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

The primary mode of action of dmDNA31 is the inhibition of bacterial DNA-dependent RNA polymerase, which is crucial for bacterial protein synthesis.[1] This mechanism is shared with other rifamycin (B1679328) antibiotics. The specificity of rifamycins (B7979662) for the bacterial polymerase over the mammalian counterpart generally accounts for their favorable safety profile.

Preclinical and Clinical Safety Overview of DSTA4637S

DSTA4637S, an antibody-antibiotic conjugate carrying this compound, has undergone preclinical and Phase 1 clinical trials. These studies have shown that DSTA4637S is generally safe and well-tolerated in healthy volunteers.[2] Systemic exposure to the unconjugated, or "free," this compound was found to be low in these trials.[2] A notable side effect observed in preclinical studies was a reversible discoloration of body fluids, which is attributed to the this compound component.

Quantitative Cytotoxicity Data

Specific quantitative cytotoxicity data for this compound, such as IC50 values across a range of mammalian cell lines, is not publicly available. However, data from related rifamycin compounds, such as rifampicin, can provide an initial estimate of the potential cytotoxic profile. It is important to note that these are surrogate data and may not be fully representative of this compound's specific activity.

CompoundCell LineAssayExposure TimeResultReference
RifampicinPrimary KeratinocytesMTT72 hoursViability >70% at 50 µg/mL, <70% at 200 µg/mL[3]
RifampicinPrimary FibroblastsMTT72 hoursViability >70% at 50 µg/mL, <70% at 200 µg/mL[3]
RifampicinHaCaT (immortalized keratinocytes)MTT72 hoursViability >70% at 50 µg/mL, <70% at 200 µg/mL[3]
Rifampicin3T3 (fibroblasts)MTT72 hoursViability >70% at 50 µg/mL, <70% at 200 µg/mL[3]
RifampicinHepG2 (human liver cancer cells)Not specified24 hoursNo cytotoxicity at 100 µM (~122 µg/mL)Inferred from text

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound have not been published. However, standard in vitro cytotoxicity assays can be employed. The following are generalized protocols for commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Principle: Viable cells can incorporate and bind neutral red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing and Destaining: Wash the cells to remove excess dye and then add a destaining solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Signaling Pathways and Visualizations

The specific signaling pathways involved in this compound-induced cytotoxicity in mammalian cells are not well-documented in publicly available literature. It is plausible that at high concentrations, off-target effects could lead to the induction of apoptosis. Below are generalized diagrams representing a potential experimental workflow for cytotoxicity assessment and a hypothetical apoptosis signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., HeLa, HepG2) treatment Cell Treatment with this compound (24, 48, 72h) cell_culture->treatment dmDNA31_prep This compound Stock Preparation & Dilution dmDNA31_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh neutral_red Neutral Red Assay treatment->neutral_red data_acq Absorbance Reading mtt->data_acq ldh->data_acq neutral_red->data_acq ic50 IC50 Determination data_acq->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound (High Conc.) Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bak->Mitochondrion Acts on Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

The available data suggests that this compound, as part of the DSTA4637S conjugate, has a manageable safety profile in humans, with low systemic exposure of the free drug. Direct evidence of this compound's intrinsic cytotoxicity on a broad range of mammalian cells is limited in the public domain. Researchers investigating the cytotoxic potential of this compound should consider performing a comprehensive panel of in vitro assays, such as those described in this guide, to establish a detailed cytotoxicity profile. Further studies are also warranted to elucidate the specific molecular pathways that may be triggered by this compound at cytotoxic concentrations.

References

Methodological & Application

Application Notes and Protocols for Assessing Intracellular Killing by dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, a potent rifamycin-class antibiotic, is a promising agent for combating intracellular bacterial pathogens. Its efficacy is particularly noted against persistent and stationary-phase bacteria, such as Staphylococcus aureus, which can reside and evade the host immune system within various cell types, including macrophages. The intracellular localization of these pathogens presents a significant challenge for many conventional antibiotics, leading to recurrent and chronic infections. Therefore, robust and accurate methods to assess the intracellular bactericidal activity of compounds like this compound are crucial for preclinical drug development and for understanding their therapeutic potential.

This document provides detailed application notes and protocols for two standard methods to quantify the intracellular killing of bacteria by this compound: the Colony Forming Unit (CFU) assay and a fluorescence-based live/dead staining assay compatible with microscopy and flow cytometry.

Mechanism of Action of this compound in Antibody-Antibiotic Conjugates (AACs)

This compound is often utilized as a payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S, to specifically target bacteria. The general mechanism is as follows:

  • Binding: The AAC's antibody component binds to a specific antigen on the bacterial cell surface.

  • Phagocytosis: The host's phagocytic cells (e.g., macrophages) recognize and engulf the AAC-bound bacterium.

  • Lysosomal Fusion: The phagosome containing the bacterium fuses with a lysosome, forming a phagolysosome.

  • Payload Release: The acidic environment and lysosomal enzymes within the phagolysosome cleave the linker connecting this compound to the antibody.

  • Intracellular Killing: The released this compound exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular bacterium.[1][2]

dmDNA31_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Macrophage AAC This compound-AAC Bacterium Bacterium (e.g., S. aureus) AAC->Bacterium 1. Binding Phagocytosis 2. Phagocytosis Bacterium->Phagocytosis Phagosome Phagosome with AAC-Bacterium Phagocytosis->Phagosome Phagolysosome 3. Phagolysosome Formation Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Release 4. This compound Release Phagolysosome->Release This compound Active this compound Release->this compound Killing 5. Intracellular Bacterial Killing This compound->Killing CFU_Workflow A 1. Seed Macrophages (e.g., RAW 264.7, THP-1) in 24-well plates B 2. Infect with S. aureus (MOI = 10:1) Incubate for 1 hour A->B C 3. Wash to remove non-adherent bacteria B->C D 4. Add medium with Gentamicin (100 µg/mL) Incubate for 1 hour to kill extracellular bacteria C->D E 5. Wash and add medium with varying concentrations of this compound D->E F 6. Incubate for desired time (e.g., 24 hours) E->F G 7. Wash and lyse macrophages (e.g., 0.1% Triton X-100) F->G H 8. Perform serial dilutions of the lysate G->H I 9. Plate dilutions on TSA or LB agar H->I J 10. Incubate overnight and count colonies (CFU) I->J LiveDead_Workflow cluster_prep Cell Preparation and Infection cluster_stain Staining cluster_analysis Analysis A Infect macrophages with fluorescently labeled S. aureus (or stain post-infection) B Treat with this compound as in CFU assay (Steps 1-7) A->B C Wash cells to remove drug B->C D Stain with Live/Dead dyes (e.g., SYTO 9 & Propidium Iodide) C->D E Fix cells (optional) D->E F_micro Fluorescence Microscopy: Visualize and count green (live) vs. red (dead) intracellular bacteria E->F_micro F_flow Flow Cytometry: Quantify proportions of live and dead bacteria within infected host cells E->F_flow

References

Application Notes and Protocols: Quantifying dmDNA31 Release from an Antibody-Antibiotic Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-antibiotic conjugates (AACs) represent a promising therapeutic modality designed to selectively deliver potent antibiotic payloads to the site of infection, thereby increasing efficacy while minimizing systemic toxicity. A critical aspect of the preclinical and clinical development of AACs is the accurate quantification of the release of the antibiotic payload, such as dmDNA31, from the antibody. This process, known as deconjugation, can occur in systemic circulation or within the target cell.[1][2] Understanding the rate and extent of payload release is crucial for evaluating the stability, pharmacokinetics (PK), and overall therapeutic window of the AAC.[2][3][4]

These application notes provide a comprehensive overview of the methodologies used to quantify the release of this compound from an antibody-antibiotic conjugate. Detailed protocols for key experiments are provided to guide researchers in establishing robust and reliable analytical workflows.

Core Principles of this compound Release Quantification

The quantification of this compound release typically involves measuring three key analytes in biological matrices such as plasma or serum:

  • Total Antibody (TAb): Measures all forms of the antibody, including fully conjugated, partially deconjugated, and fully deconjugated species.[5][6]

  • Antibody-Conjugated this compound (ac-dmDNA31): Quantifies the amount of this compound that remains covalently attached to the antibody.[5][6]

  • Unconjugated (Free) this compound: Measures the amount of this compound that has been released from the antibody.[1][5][6]

By measuring these analytes over time, researchers can determine the stability of the conjugate and the rate of payload release.[2]

Analytical Techniques for Quantifying this compound Release

A variety of analytical techniques can be employed to quantify the different forms of the AAC and the released payload. The choice of method often depends on the specific analyte, the required sensitivity, and the stage of drug development.

Table 1: Analytical Methods for AAC Analysis

AnalytePrimary Analytical Technique(s)Key Considerations
Total Antibody (TAb) Ligand-Binding Assays (LBA), e.g., ELISA[1][7]High throughput and sensitivity. Requires specific capture and detection reagents.[7]
Antibody-Conjugated this compound (ac-dmDNA31) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][8], Hybrid LBA-LC-MS/MS[7][9]Provides information on the amount of conjugated payload. Can be more complex to develop than LBAs.[8][9]
Unconjugated this compound Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][9]High sensitivity and specificity for small molecules. Essential for monitoring premature payload release.[4][9]
Intact ADC and Drug-to-Antibody Ratio (DAR) Distribution Hydrophobic Interaction Chromatography (HIC)[10][11], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[10], Size Exclusion Chromatography (SEC)[10][12], Mass Spectrometry (MS)[13][14]Provides detailed characterization of the ADC population, including heterogeneity and stability.[10][11][14]

Experimental Protocols

Protocol 1: Quantification of Unconjugated this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of free this compound in a plasma matrix, a critical measure of premature payload release.[4][9]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18) should be used for chromatographic separation.[15]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is commonly employed.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for rifamycin-class antibiotics.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

3. Data Analysis

  • Construct a calibration curve using known concentrations of this compound spiked into a blank plasma matrix.

  • Quantify the concentration of unconjugated this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The lower limit of quantification (LLOQ) for such an assay has been reported to be as low as 0.185 ng/mL.[1][16]

Protocol 2: Quantification of Total Antibody by ELISA

This protocol describes a standard sandwich ELISA for the determination of total antibody concentration.[1][7]

1. Plate Coating

  • Coat a 96-well microplate with a capture antibody (e.g., an anti-idiotypic antibody or the target antigen) at an optimized concentration in a suitable coating buffer (e.g., PBS).

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Wash the plate again three times with wash buffer.

2. Sample and Standard Incubation

  • Prepare a standard curve using a reference standard of the antibody in a diluent buffer.

  • Add standards, controls, and diluted plasma samples to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Detection

  • Add a detection antibody (e.g., a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

4. Signal Development and Measurement

  • Add a substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

5. Data Analysis

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

  • Determine the concentration of the total antibody in the samples by interpolating their absorbance values on the standard curve. A typical LLOQ for a total antibody ELISA is around 50 ng/mL.[1]

Protocol 3: In Vitro Plasma Stability Assay

This assay is designed to evaluate the stability of the AAC and the rate of this compound release in a plasma environment over time.[2]

1. Incubation

  • Incubate the antibody-antibiotic conjugate at a defined concentration (e.g., 100 µg/mL) in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.[2]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[2]

  • Immediately process or store the aliquots at -80°C until analysis.

2. Analysis

  • For each time point, quantify the concentration of unconjugated this compound using the LC-MS/MS protocol (Protocol 1).

  • Quantify the total antibody concentration using the ELISA protocol (Protocol 2).

  • Optionally, quantify the antibody-conjugated this compound to provide a more complete picture of the conjugate's stability.

3. Data Interpretation

  • Plot the concentration of unconjugated this compound and the percentage of intact ADC over time.

  • This data will provide an in vitro assessment of the linker stability and the propensity for premature payload release.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Example Plasma Stability Data for an AAC

Time (hours)Unconjugated this compound (ng/mL)Total Antibody (µg/mL)% Intact ADC (Calculated)
0< LLOQ100.2100
65.898.798.5
2415.295.195.0
4828.990.390.1
7245.185.685.4
16888.372.472.3

Visualizing Workflows and Pathways

Cellular Uptake and Payload Release Pathway

The following diagram illustrates the proposed intracellular pathway for an antibody-antibiotic conjugate targeting bacteria that are subsequently phagocytosed by host cells.[1][5][6]

AAC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell AAC Antibody-Antibiotic Conjugate (AAC) Bacteria Target Bacterium (e.g., S. aureus) AAC->Bacteria 1. Binding to Bacterial Antigen Phagosome Phagosome Bacteria->Phagosome 2. Phagocytosis by Host Cell Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound Released this compound Phagolysosome->this compound 4. Linker Cleavage (e.g., by Cathepsins) Bacterial_Death Bacterial Death This compound->Bacterial_Death 5. Inhibition of Bacterial RNA Polymerase

Caption: Intracellular processing of an antibody-antibiotic conjugate.

Experimental Workflow for this compound Quantification

This workflow diagram outlines the key steps involved in quantifying the release of this compound from an AAC in a plasma stability study.

Experimental_Workflow cluster_analysis Sample Analysis start Start: AAC in Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling protein_precip Protein Precipitation sampling->protein_precip For LC-MS/MS elisa ELISA Analysis (Total Antibody) sampling->elisa For ELISA lcms LC-MS/MS Analysis (Free this compound) protein_precip->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis elisa->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for in vitro plasma stability and this compound release analysis.

Conclusion

The robust and accurate quantification of this compound release is a cornerstone of the analytical characterization of antibody-antibiotic conjugates. The protocols and methodologies outlined in these application notes provide a framework for researchers to assess the stability and pharmacokinetic properties of their AAC candidates. By employing a combination of ligand-binding assays and mass spectrometry, a comprehensive understanding of payload release can be achieved, ultimately guiding the development of safer and more effective targeted antibiotic therapies.

References

Application Notes and Protocols: Bioassay for Determining the Antibacterial Activity of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a potent, semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and preventing protein synthesis, which ultimately leads to bacterial cell death.[1][2][3] This mode of action is highly selective for prokaryotic RNA polymerase, minimizing toxicity to eukaryotic cells.[3] this compound has demonstrated significant bactericidal activity, particularly against resilient pathogens such as both actively replicating and persistent Staphylococcus aureus.[1][4] Given its potential, especially as a payload in antibody-antibiotic conjugates (AACs), robust and reproducible methods to quantify its biological activity are essential for research and development.[1][5]

These application notes provide a detailed protocol for determining the antibacterial activity of this compound using a broth microdilution assay to establish its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7][8] This quantitative measure is a critical parameter for evaluating the potency of new antibiotics and for monitoring bacterial susceptibility.[9]

Signaling Pathway and Mechanism of Action

This compound targets the β-subunit of bacterial RNA polymerase (RNAP).[1][3] It binds to a pocket within the DNA/RNA channel, but not directly at the active catalytic site.[1][3] This binding physically obstructs the path of the elongating RNA transcript, a mechanism known as steric-occlusion.[1][3] This blockage prevents the formation of phosphodiester bonds beyond the second or third nucleotide, effectively halting the transcription initiation phase and inhibiting protein synthesis.[1]

dmDNA31_Mechanism_of_Action cluster_bacterium Bacterial Cell RNAP Bacterial RNA Polymerase β-subunit RNA Truncated RNA (2-3 nucleotides) RNAP->RNA Steric Occlusion Blocks Elongation DNA DNA Template DNA->RNAP:f0 Transcription Initiation This compound This compound This compound->RNAP:f1 Binds to β-subunit NoProtein Protein Synthesis Blocked RNA->NoProtein CellDeath Bacterial Cell Death NoProtein->CellDeath

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11]

1. Materials and Reagents

  • This compound (analytical grade powder)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO))

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Calibrated single-channel and multichannel pipettes

  • Sterile pipette tips

  • Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and relevant test strains like USA300)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Incubator (35 ± 2°C, ambient air)[9]

  • Spectrophotometer or nephelometer

  • Microplate reader (optional, for automated reading)

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.[13]

  • Ensure the this compound is completely dissolved. This stock solution can be aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[14] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.10).[15]

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13] This is typically a 1:150 dilution of the 0.5 McFarland suspension.

4. Microtiter Plate Preparation and Inoculation

  • Dispense 50 µL of sterile CAMHB into all wells (columns 1-12) of a 96-well microtiter plate.

  • Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL working solution in CAMHB).

  • Add 50 µL of the this compound working solution to the wells in column 1. This results in a total volume of 100 µL.

  • Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this process across the plate to column 10. Discard 50 µL from column 10 after mixing.

  • Column 11 will serve as the growth control (contains CAMHB and inoculum, but no this compound).

  • Column 12 will serve as the sterility control (contains CAMHB only, no inoculum).

  • Add 50 µL of the diluted bacterial inoculum (prepared in step 3) to each well from column 1 to 11. The final volume in these wells will be 100 µL.

5. Incubation

  • Seal the plate with a lid or an adhesive seal to prevent evaporation and contamination.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[9][12]

6. Reading and Interpretation of Results

  • Following incubation, visually inspect the microtiter plates for bacterial growth. Growth is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well. A reading mirror can aid in visualization.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[7][8]

  • The sterility control (column 12) should show no growth (clear).

  • The growth control (column 11) should show distinct turbidity.

  • The results for the quality control strain (e.g., S. aureus ATCC 29213) should fall within the expected range to validate the experiment.[10]

Data Presentation

Quantitative data from the MIC assay should be summarized in a clear, structured table. This allows for easy comparison of this compound activity against different bacterial strains and in relation to standard control antibiotics.

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300HA-MRSA0.0081>256
USA300 (NRS384)CA-MRSA0.0040.5>256
Mu50 (ATCC 700699)VISA0.0088>256
ATCC 29213S. aureus (QC)0.00410.25

HA-MRSA: Hospital-Associated Methicillin-Resistant S. aureus; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate S. aureus; QC: Quality Control. Note: The MIC values for this compound are hypothetical and for illustrative purposes, based on the high potency of rifamycin-class antibiotics.

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Incubation & Analysis A 1. Prepare this compound Stock Solution (e.g., 1280 µg/mL) F 6. Add 50 µL this compound to Col 1 & Perform Serial Dilutions to Col 10 A->F B 2. Culture S. aureus (18-24h at 37°C) C 3. Prepare 0.5 McFarland Bacterial Suspension B->C D 4. Dilute Suspension to Final Inoculum (5x10^5 CFU/mL) C->D G 7. Inoculate Wells (Col 1-11) with 50 µL of Final Inoculum D->G E 5. Add 50 µL CAMHB to all wells E->F F->G H 8. Incubate Plate (16-20h at 35°C) I 9. Visually Inspect for Growth (Turbidity) H->I J 10. Determine MIC (Lowest concentration with no growth) I->J Result Report MIC Value (µg/mL) J->Result

Figure 2: Experimental workflow for MIC determination.

References

Application Notes: dmDNA31 for Targeting Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health.[1] These strains are often responsible for severe and difficult-to-treat infections due to their resistance to conventional antibiotics.[1] A promising therapeutic strategy involves the targeted delivery of potent antibiotics directly to the site of infection, minimizing systemic toxicity and overcoming resistance mechanisms.[2] dmDNA31, a novel rifamycin-class antibiotic, has demonstrated significant bactericidal activity against S. aureus, including strains in stationary phase and persister cells.[2] This document outlines the application of this compound, primarily as a payload in an antibody-antibiotic conjugate (AAC), for the targeted eradication of MRSA.

Mechanism of Action: The Antibody-Antibiotic Conjugate (AAC) Approach

This compound is utilized as the cytotoxic component of an AAC, specifically DSTA4637S (also known as RG7861 or DSTA4637A).[3] This conjugate consists of a human monoclonal antibody that specifically targets the β-N-acetylglucosamine (β-GlcNAc) residues of wall teichoic acid (WTA), a major component of the S. aureus cell wall.[3] The antibody is connected to this compound via a protease-cleavable valine-citrulline (VC) linker.[3]

The mechanism of action for this AAC involves a multi-step process:

  • Targeting and Binding: The monoclonal antibody component of the AAC specifically binds to the WTA on the surface of S. aureus.[3]

  • Internalization: The AAC-bacterium complex is then recognized and internalized by host phagocytic cells, such as macrophages, or other cells like epithelial cells.[4]

  • Lysosomal Trafficking: Following internalization, the complex is trafficked to the phagolysosome.[5]

  • Payload Release: Within the acidic environment of the phagolysosome, lysosomal proteases, such as cathepsin B, cleave the linker, releasing the active this compound antibiotic.[2][3][5]

  • Intracellular Bacterial Killing: The released this compound exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and leading to bacterial cell death.[2][3] This "steric-occlusion" mechanism prevents the elongation of the RNA transcript.[2]

This targeted intracellular delivery mechanism is particularly effective against S. aureus that can survive within host cells, a known challenge in treating persistent infections.[6]

cluster_extracellular Extracellular Space cluster_host_cell Host Phagocytic Cell AAC This compound-AAC (DSTA4637S) MRSA MRSA Bacterium AAC->MRSA Binding to Wall Teichoic Acid Internalization Phagocytosis of AAC-MRSA Complex MRSA->Internalization Phagolysosome Phagolysosome Formation Internalization->Phagolysosome Cleavage Linker Cleavage by Cathepsin B Phagolysosome->Cleavage Release Release of active This compound Cleavage->Release Killing Inhibition of RNA Polymerase -> Bacterial Death Release->Killing

Mechanism of this compound-AAC targeting intracellular MRSA.

Quantitative Data Summary

The efficacy of this compound and its conjugate has been evaluated in various studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

ParameterValueReference
Frequency of Spontaneous Resistance~3.9 x 10-7[3]

Table 2: In Vivo Efficacy of DSTA4637A in a Mouse Bacteremia Model

Treatment GroupDosageOutcomeReference
DSTA4637A25 mg/kg (single dose)Substantial reduction in bacterial load in kidneys, heart, and bones[3]
DSTA4637A50 mg/kg (single dose)Substantial reduction in bacterial load in kidneys, heart, and bones; Superior to 3 days of vancomycin (B549263) treatment[3]
DSTA4637A + Vancomycin15-100 mg/kg (single dose) + 110 mg/kg (twice daily for 3 days)≥75% probability of reducing CFU below the lower limit of detection in the kidney[3]

Table 3: Analytical Method Performance

AnalyteMethodLower Limit of Quantification (LLOQ)Reference
Released this compoundLC-MS/MS9.46 ng/mL[3]
DSTA4637S Total AntibodyELISA50 ng/mL[3]

Experimental Protocols

Detailed protocols are essential for the reproducible evaluation of this compound and its conjugates. The following are standard methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA strains (e.g., ATCC 43300) and clinical isolates

  • This compound or AAC solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compound (this compound or AAC) in MHB directly in the 96-well plate.

  • Prepare the MRSA inoculum by suspending colonies from an overnight culture in saline to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start Prepare_Dilutions Prepare serial dilutions of This compound/AAC in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Standardize MRSA inoculum to 0.5 McFarland Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with diluted MRSA suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Protocol 2: In Vivo Mouse Bacteremia Model

This protocol describes a systemic infection model to evaluate the efficacy of this compound-AAC.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain prepared for injection

  • DSTA4637S (AAC) and control antibiotics (e.g., vancomycin)

  • Sterile saline

  • Syringes and needles for intravenous injection

Procedure:

  • Culture the MRSA strain overnight, wash, and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 108 CFU/mL).

  • Induce bacteremia by injecting a specific volume of the bacterial suspension (e.g., 100 µL) into the tail vein of each mouse.

  • At a predetermined time post-infection (e.g., 24 hours), administer a single intravenous dose of DSTA4637S or the control antibiotic.

  • Monitor the health of the mice daily.

  • At a specified endpoint (e.g., 4 days post-infection), euthanize the mice.

  • Aseptically harvest target organs (e.g., kidneys, heart, bones).

  • Homogenize the tissues in sterile saline.

  • Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).

  • Compare the bacterial loads between the treated and control groups to assess efficacy.

Start Start Infection Induce MRSA bacteremia in mice via tail vein injection Start->Infection Treatment Administer DSTA4637S or control antibiotic post-infection Infection->Treatment Monitoring Monitor animal health Treatment->Monitoring Harvest Euthanize mice and harvest target organs Monitoring->Harvest Quantification Homogenize organs and plate for CFU enumeration Harvest->Quantification Analysis Compare bacterial loads between groups Quantification->Analysis End End Analysis->End

Workflow for in vivo bacteremia model.

Protocol 3: Intracellular Killing Assay

This assay evaluates the ability of the AAC to kill MRSA within host cells.

Materials:

  • Macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MRSA strain

  • DSTA4637S and control compounds

  • Lysostaphin or gentamicin (B1671437) to kill extracellular bacteria

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Seed macrophages in 24-well plates and culture until adherent.

  • Opsonize MRSA with serum and add to the macrophage culture at a specific multiplicity of infection (MOI).

  • Allow phagocytosis to occur for a defined period (e.g., 1-2 hours).

  • Wash the cells with PBS and add fresh medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

  • After removing extracellular bacteria, add fresh medium containing DSTA4637S or control compounds at various concentrations.

  • Incubate for a specified period (e.g., 18-24 hours).

  • Wash the cells with PBS and then lyse the macrophages with a gentle lysis buffer to release intracellular bacteria.

  • Serially dilute the lysate and plate on agar to enumerate the surviving intracellular bacteria (CFU/well).

  • Calculate the percentage of bacterial killing compared to the untreated control.

References

Techniques for Measuring dmDNA31 Stability in Serum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 3, 2025

Version: 1.0

Application Note: Overview of dmDNA31 Serum Stability Assays

This document provides detailed protocols for determining the in vitro stability of this compound, a rifamycin-class antibiotic, in serum. Understanding the serum stability of therapeutic candidates like this compound is a critical step in preclinical drug development. It provides insights into the molecule's pharmacokinetic profile, helping to predict its half-life and potential for degradation in vivo. The primary method detailed herein is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying small molecules in complex biological matrices.[1][2][3][4][5]

The stability of this compound in serum is influenced by enzymatic degradation, chemical instability, and plasma protein binding. In vitro serum stability assays are designed to mimic physiological conditions, allowing for the determination of the compound's intrinsic stability. This is achieved by incubating this compound in serum at 37°C over a time course and measuring its concentration at various intervals.[6][7] The data generated from these studies are essential for lead optimization and for selecting candidates with favorable pharmacokinetic properties for further development.

Key Experimental Considerations

  • Matrix Selection: Human serum is the most clinically relevant matrix. However, serum from preclinical species (e.g., mouse, rat, monkey) can also be used for comparative studies.[8] It is crucial to use serum from at least six different donors to account for inter-individual variability.[1]

  • Anticoagulant: If plasma is used instead of serum, K2EDTA is a common anticoagulant.[9]

  • Temperature: All incubations should be performed at 37°C to simulate physiological conditions.[6][10]

  • Time Points: A typical time course includes 0, 15, 30, 60, 120, and 240 minutes. Longer time points (e.g., 8, 24, 48 hours) may be necessary for highly stable compounds.[7][10]

  • Quenching: The degradation process must be stopped at each time point. This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate serum proteins.[1][5][11]

  • Internal Standard: The use of an internal standard (IS) is crucial for accurate quantification by LC-MS/MS. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d8). If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic behavior can be used.[2][4]

Protocol: In Vitro Serum Stability of this compound by LC-MS/MS

This protocol describes a method for determining the in vitro half-life of this compound in human serum.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Rifampicin-d8 or a suitable analog)

  • Human serum (pooled from at least six donors)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Incubator or water bath at 37°C

  • LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO or methanol).

  • This compound Working Solution (1 µM): Dilute the stock solution in PBS.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Internal Standard Working Solution (100 nM): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation/quenching solution.

Experimental Procedure
  • Pre-warm Serum: Pre-warm an aliquot of human serum to 37°C for 15 minutes.

  • Initiate Reaction: In a microcentrifuge tube, add 99 µL of the pre-warmed human serum. Add 1 µL of the 1 µM this compound working solution to achieve a final concentration of 10 nM. Vortex briefly to mix. This is your T=0 sample.

  • Incubation: Incubate the tube at 37°C.

  • Time Points: At each designated time point (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Quench and Precipitate: Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 150 µL of ice-cold acetonitrile with the internal standard. Vortex vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Sample Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Gradient: A suitable gradient to ensure separation of this compound from serum components (e.g., 5% to 95% B over 5 minutes).[10]

  • MS Detection: Positive ion mode electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard. These will need to be determined empirically.

Data Analysis
  • Quantification: Calculate the peak area ratio of this compound to the internal standard for each time point.

  • Normalization: Express the peak area ratio at each time point as a percentage of the peak area ratio at T=0.

  • Half-Life Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line (k) can be used to calculate the half-life (t½) using the following equation:

    t½ = -0.693 / k

Data Presentation

The quantitative data from the serum stability assay should be summarized in a clear and structured table for easy comparison.

Time (minutes)This compound Peak AreaIS Peak AreaPeak Area Ratio (this compound/IS)% this compound Remainingln(% this compound Remaining)
0125,00050,0002.50100.04.61
15112,50051,0002.2188.44.48
30101,00049,5002.0481.64.40
6085,00050,5001.6867.24.21
12062,00049,0001.2750.84.02
24038,00051,5000.7429.63.39

Visualization

Experimental Workflow

experimental_workflow prep Preparation of Solutions (this compound, IS, Serum) incubation Incubation (this compound in Serum at 37°C) prep->incubation sampling Time Point Sampling (0, 15, 30, 60, 120, 240 min) incubation->sampling quench Quenching & Protein Precipitation (Ice-cold Acetonitrile + IS) sampling->quench centrifuge Centrifugation (14,000 x g, 4°C, 10 min) quench->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis data Data Processing & Half-Life Calculation analysis->data

Caption: Workflow for this compound serum stability assay.

Logical Relationship of this compound Action

As this compound is a direct-acting antibiotic targeting bacterial machinery, a traditional signaling pathway is not applicable. The following diagram illustrates the logical relationship from administration (as part of an Antibody-Antibiotic Conjugate) to its antibacterial action.

dmdna31_action aac Antibody-Antibiotic Conjugate (e.g., DSTA4637S) binding Binding to Bacteria (e.g., S. aureus) aac->binding internalization Phagocytosis by Host Cell binding->internalization release Protease-mediated Cleavage of Linker in Phagolysosome internalization->release This compound Release of Active this compound release->this compound target Inhibition of Bacterial DNA-dependent RNA Polymerase This compound->target death Bacterial Cell Death target->death

Caption: Mechanism of action for this compound delivery.

References

Application Notes and Protocols for the Pharmacokinetic Evaluation of DSTA4637S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSTA4637S is a novel THIOMAB™ antibody-antibiotic conjugate (TAC) being investigated for the treatment of serious Staphylococcus aureus infections.[1][2] It is composed of a human IgG1 monoclonal antibody that targets S. aureus linked to a potent rifamycin-class antibiotic, dmDNA31, via a protease-cleavable linker.[2][3] The unique mechanism of DSTA4637S involves the antibody binding to the bacteria, followed by internalization by phagocytic cells.[2][4][5] Within the phagolysosome, cathepsins cleave the linker, releasing the active this compound antibiotic to kill the intracellular bacteria.[2][4][5] This targeted delivery is designed to concentrate the antibiotic at the site of infection, particularly within intracellular reservoirs of S. aureus that are difficult to treat with standard-of-care antibiotics.[2][5]

A thorough understanding of the pharmacokinetics (PK) of DSTA4637S is critical for its clinical development. Due to its complex structure as an antibody-drug conjugate, the PK evaluation involves the characterization of three key analytes:

  • DSTA4637S conjugate (ac-dmDNA31): The intact antibody-antibiotic conjugate.

  • Total antibody (TAb): All forms of the antibody, including the fully conjugated, partially deconjugated, and fully deconjugated antibody.

  • Unconjugated this compound: The free antibiotic payload.[3][6]

These application notes provide a detailed overview of the protocols for evaluating the pharmacokinetics of DSTA4637S in both preclinical and clinical settings.

Pharmacokinetic Profile of DSTA4637S

Pharmacokinetic studies in healthy volunteers and patients with S. aureus bacteremia have shown that the systemic exposures of the DSTA4637S conjugate and total antibody are generally dose-proportional.[1][2][6] Preclinical studies in rats and monkeys also demonstrated dose-proportional pharmacokinetics for both the conjugate and total antibody.[3][7]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of the DSTA4637S conjugate and total antibody observed in a Phase 1 study in healthy volunteers.

Table 1: Pharmacokinetic Parameters of DSTA4637S Conjugate in Healthy Volunteers (Single IV Dose) [6]

Dose Group (mg/kg)Cmax (µg/mL)Tmax (h)AUC (day·µg/mL)Half-life (days)
51304.81804.3
154004.06005.2
5013003.021005.8
10025002.645006.1
15038002.668006.0

Table 2: Pharmacokinetic Parameters of DSTA4637S Total Antibody in Healthy Volunteers (Single IV Dose) [6]

Dose Group (mg/kg)Cmax (µg/mL)AUC (day·µg/mL)Half-life (days)
513060016.5
15410210018.5
501400750020.1
10027001500021.5
15041002300021.2

Concentrations of the unconjugated this compound have been consistently low in both preclinical and clinical studies, indicating good stability of the conjugate in circulation.[1][3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to evaluate DSTA4637S.

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of DSTA4637S conjugate, total antibody, and unconjugated this compound following a single intravenous (IV) dose in rats.

Materials:

  • DSTA4637S

  • Male Sprague-Dawley rats (n=3 per time point)

  • Vehicle (e.g., sterile saline)

  • Anesthesia

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dosing: Administer a single IV dose of DSTA4637S to each rat. A typical dose for preclinical studies could range from 1 to 50 mg/kg.[3]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) via an appropriate route (e.g., tail vein, jugular vein) at predetermined time points. Suggested time points include: pre-dose, 5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Data Analysis:

  • Analyze the plasma concentrations of DSTA4637S conjugate, total antibody, and unconjugated this compound using the bioanalytical methods described below.

  • Perform non-compartmental analysis (NCA) using software such as WinNonlin to determine pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[1]

G cluster_protocol In Vivo PK Study Workflow start Start dosing Administer DSTA4637S (IV) to Rats start->dosing blood_sampling Collect Blood Samples at Predetermined Time Points dosing->blood_sampling plasma_prep Centrifuge Blood to Separate Plasma blood_sampling->plasma_prep storage Store Plasma at -80°C plasma_prep->storage bioanalysis Bioanalysis of Analytes storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis end End pk_analysis->end G cluster_elisa ELISA Workflow for TAb and Conjugate start Start coating Coat Plate with Capture Reagent start->coating blocking Block Non-specific Binding Sites coating->blocking sample_incubation Add Standards, QCs, and Samples blocking->sample_incubation detection_ab Add HRP-conjugated Detection Antibody sample_incubation->detection_ab substrate Add Substrate and Develop Signal detection_ab->substrate read_plate Measure Absorbance substrate->read_plate quantification Calculate Concentrations read_plate->quantification end End quantification->end G cluster_lcms LC-MS/MS Workflow for Unconjugated this compound start Start extraction Plasma Sample Extraction (PPT, LLE, or SPE) start->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification end End quantification->end G cluster_moa DSTA4637S Mechanism of Action DSTA4637S DSTA4637S Binding Binding to S. aureus DSTA4637S->Binding S_aureus S. aureus S_aureus->Binding Phagocytosis Phagocytosis by Host Cell Binding->Phagocytosis Phagolysosome Fusion with Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release Release of this compound Cleavage->Release Killing Killing of Intracellular S. aureus Release->Killing

References

Application Notes and Protocols for Studying the Cellular Uptake of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 is a potent, novel rifamycin-class antibiotic with significant bactericidal activity against Staphylococcus aureus (S. aureus).[1][2] Its primary application in research and development has been as the cytotoxic payload in the antibody-drug conjugate (ADC) DSTA4637S. This ADC is engineered to target intracellular S. aureus, a pathogen that can evade many standard-of-care antibiotics by residing within host cells.[1][3] The cellular uptake of this compound is therefore intrinsically linked to the uptake of the entire DSTA4637S conjugate, which is mediated by phagocytic cells.

These application notes provide a detailed overview of the established mechanism of this compound cellular uptake as part of the DSTA4637S conjugate. Additionally, a comprehensive, generalized protocol is provided for researchers interested in studying the cellular uptake of a fluorescently labeled small molecule antibiotic, using this compound as a model. This hypothetical protocol is based on standard laboratory techniques for fluorescent labeling and cellular uptake analysis.

Section 1: Established Mechanism of this compound Cellular Uptake via DSTA4637S

The cellular entry of this compound is a multi-step process initiated by the binding of the DSTA4637S antibody to S. aureus. The subsequent internalization is a host-cell-mediated process.

Signaling Pathway for DSTA4637S-mediated this compound Uptake

The mechanism for the delivery of this compound to intracellular S. aureus involves the following key steps:

  • Binding: The DSTA4637S antibody specifically binds to the wall teichoic acid of S. aureus.[1]

  • Phagocytosis: Host phagocytic cells (e.g., macrophages) recognize and engulf the DSTA4637S-bound S. aureus.[1][4]

  • Phagolysosome Fusion: The resulting phagosome fuses with a lysosome to form a phagolysosome.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the phagolysosome, lysosomal cathepsins cleave the valine-citrulline (VC) linker of the ADC.[1][4]

  • Drug Release and Action: This cleavage releases the active this compound antibiotic inside the host cell, where it can then exert its bactericidal effect on the intracellular S. aureus.[1][3][4]

DSTA4637S_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Host Phagocytic Cell DSTA4637S DSTA4637S S_aureus S. aureus DSTA4637S->S_aureus Binding Phagocytosis Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Internalization Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome dmDNA31_released Released this compound Phagolysosome->dmDNA31_released Linker Cleavage Intracellular_S_aureus Intracellular S. aureus dmDNA31_released->Intracellular_S_aureus Bactericidal Action

Caption: DSTA4637S-mediated uptake and release of this compound.

Quantitative Data on this compound Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that the systemic exposure to unconjugated this compound is low following administration of DSTA4637S, which is consistent with its targeted release within phagolysosomes.[1] The mean maximum plasma concentration (Cmax) of unconjugated this compound was found to be approximately 10,000-fold lower than that of the DSTA4637S conjugate.[1]

AnalyteDose of DSTA4637S (mg/kg)Mean Cmax (ng/mL)Mean Half-life (days)
DSTA4637S conjugate150~38,600Not specified
Unconjugated this compound1503.863.9 - 4.3

Table 1: Summary of pharmacokinetic parameters of DSTA4637S conjugate and unconjugated this compound in human plasma. Data extracted from a Phase 1 clinical study.[1]

Section 2: Hypothetical Protocol for Cellular Uptake Studies of Fluorescently Labeled this compound

This section outlines a generalized protocol for the fluorescent labeling of a small molecule antibiotic like this compound and its subsequent use in cellular uptake studies. This is a hypothetical workflow, as the direct fluorescent labeling of this compound for such purposes has not been prominently described in the available literature.

Experimental Workflow

Fluorescent_dmDNA31_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Methods Labeling Fluorescent Labeling of this compound Purification Purification of Labeled this compound Labeling->Purification Incubation Incubate Cells with Labeled this compound Purification->Incubation Cell_Culture Cell Culture (e.g., Macrophages) Cell_Culture->Incubation Washing Wash to Remove Unbound Compound Incubation->Washing Analysis Cellular Uptake Analysis Washing->Analysis Microscopy Confocal Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Lysis Cell Lysis & Plate Reader Analysis->Lysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of dmDNA31 to antibodies for the development of antibody-antibiotic conjugates (AACs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and why is its conjugation efficiency critical?

This compound is a potent rifamycin-class antibiotic used as a payload in antibody-antibiotic conjugates (AACs) to target bacterial infections, such as those caused by Staphylococcus aureus.[1][2] The efficiency of its conjugation to a monoclonal antibody is critical as it determines the drug-to-antibody ratio (DAR), which is a key factor influencing the efficacy and safety of the AAC.[3][4] A low conjugation efficiency results in a low DAR, potentially reducing the therapeutic efficacy of the AAC.

Q2: My this compound conjugation reaction has a low yield. What are the potential causes?

Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the quality of the starting materials, the reaction conditions, and the purification process.

Troubleshooting Workflow for Low Conjugation Efficiency

troubleshooting_workflow start Start: Low Conjugation Efficiency reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents OK dar_analysis Re-evaluate DAR reagent_quality->dar_analysis Reagents Faulty purification Analyze Purification Step reaction_conditions->purification Conditions OK reaction_conditions->dar_analysis Conditions Suboptimal purification->dar_analysis Purification OK purification->dar_analysis Purification Inefficient end_success Success: Optimal Conjugation dar_analysis->end_success DAR within range end_fail Further Investigation Needed dar_analysis->end_fail DAR still low

Caption: A logical workflow for troubleshooting low this compound conjugation efficiency.

Q3: How do I assess the quality of my antibody and this compound?

The quality of the antibody and the this compound payload is paramount for a successful conjugation reaction.

  • Antibody Integrity : Ensure the antibody has not aggregated or degraded.[5] The concentration should be accurately determined using a reliable method like UV-Vis spectroscopy.[5] Impurities such as other proteins can compete for the conjugation sites, reducing efficiency.[5]

  • This compound Quality : The stability of this compound in solution should be considered. It is often recommended to prepare solutions fresh before use.[5] The purity of the solid this compound should also be verified, as contaminants can interfere with the reaction.[5]

Q4: Which reaction conditions are critical for efficient this compound conjugation?

The reaction parameters must be tightly controlled as they directly influence the kinetics and stability of the components.[5]

  • pH : The pH of the reaction buffer is critical. For thiol-maleimide reactions, a pH between 6.5 and 7.5 is generally optimal.[5] A higher pH can lead to hydrolysis of the maleimide (B117702) group on the linker, while a lower pH can decrease the reactivity of the thiol groups on the antibody.[5]

  • Temperature : Conjugation reactions are temperature-sensitive. While the reduction of antibody disulfide bonds may be performed at 37°C, the subsequent conjugation step is often carried out at a lower temperature (e.g., 4°C or room temperature) to ensure the stability of the reactants.[5]

  • Molar Ratio : The molar ratio of the linker-dmDNA31 construct to the antibody is a critical parameter that influences the DAR.[5] An insufficient amount of the linker-drug will result in a low DAR, while an excess can lead to aggregation.[5]

ParameterRecommended RangePotential Issue if Deviated
pH 6.5 - 7.5Suboptimal reactivity of functional groups
Temperature 4°C - 25°CInstability of reactants at higher temperatures
Antibody Concentration > 0.5 mg/mLDilute reaction leading to poor efficiency
Linker-dmDNA31:Antibody Molar Ratio 3:1 to 10:1 (empirical)Low DAR or aggregation
Q5: How can I improve the efficiency of the conjugation reaction?

If you are experiencing low conjugation efficiency, consider the following optimization strategies:

  • Optimize the Molar Ratio : Systematically vary the molar ratio of the linker-dmDNA31 to the antibody to find the optimal condition for your specific antibody.

  • Adjust the pH : Perform small-scale reactions at different pH values within the recommended range (6.5-7.5) to identify the optimal pH for your system.[5]

  • Vary the Incubation Time : Increase the incubation time for the conjugation reaction to allow for more complete coupling. Monitor the reaction over time to determine the point of maximum conjugation.

  • Co-solvents : In some cases, the addition of a small percentage of an organic co-solvent (e.g., DMSO) can help to improve the solubility of the this compound-linker construct and enhance conjugation efficiency. However, the concentration of the co-solvent should be carefully optimized to avoid denaturation of the antibody.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Antibody

This protocol provides a general workflow for the conjugation of a this compound-linker construct to a monoclonal antibody via cysteine residues.

  • Antibody Reduction (if required) :

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at a 2-3 molar excess per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction :

    • Immediately after the reduction and desalting, add the this compound-linker construct (e.g., with a maleimide group) to the reduced antibody at a desired molar ratio.

    • Incubate the reaction mixture at 4°C or room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.

  • Purification of the AAC :

    • Purify the resulting AAC from unreacted this compound-linker and other byproducts using a suitable method such as size exclusion chromatography (SEC) or protein A affinity chromatography.

Simplified Workflow of this compound-Antibody Conjugation

conjugation_workflow antibody Monoclonal Antibody reduction Reduction (e.g., TCEP) antibody->reduction reduced_ab Reduced Antibody reduction->reduced_ab conjugation Conjugation reduced_ab->conjugation dmDNA31_linker This compound-Linker dmDNA31_linker->conjugation aac This compound-AAC conjugation->aac purification Purification (e.g., SEC) aac->purification purified_aac Purified This compound-AAC purification->purified_aac

Caption: A schematic of the key steps in conjugating this compound to an antibody.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an AAC. It can be determined using several methods.

  • UV-Vis Spectroscopy :

    • Measure the absorbance of the purified AAC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for this compound.

    • Calculate the concentrations of the antibody and this compound using their respective extinction coefficients.

    • The DAR is the molar ratio of this compound to the antibody.

  • Hydrophobic Interaction Chromatography (HIC) :

    • HIC can separate AAC species with different numbers of conjugated this compound molecules.

    • The relative peak areas of the different species can be used to calculate the average DAR.

  • Mass Spectrometry (MS) :

    • MS provides a precise measurement of the mass of the AAC, allowing for the direct determination of the number of conjugated this compound molecules and thus the DAR.

Signaling Pathways and Mechanism of Action

The this compound-AAC exerts its antibacterial effect through a targeted delivery mechanism.

Mechanism of Action of this compound-AAC

mechanism_of_action aac This compound-AAC binding Binding to Bacterial Antigen aac->binding bacteria S. aureus bacteria->binding internalization Internalization by Phagocytic Cell binding->internalization release Linker Cleavage & This compound Release internalization->release killing Bacterial Killing release->killing

Caption: The targeted delivery and mechanism of action of a this compound-AAC.

The AAC binds to a specific antigen on the surface of the target bacterium.[1] The bacterium is then internalized by host phagocytic cells.[1] Inside the phagolysosome, the linker connecting this compound to the antibody is cleaved, releasing the active antibiotic, which then kills the intracellular bacteria.[1]

References

Technical Support Center: Overcoming dmDNA31 Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing dmDNA31 resistance in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin) is a potent, novel rifamycin-class antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby preventing RNA synthesis and leading to bacterial cell death.[2] this compound is often used as the cytotoxic payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S, which are designed to target intracellular S. aureus.

Q2: What is the primary mechanism of resistance to this compound in S. aureus?

A2: As this compound is a rifamycin (B1679328) derivative, the primary mechanism of resistance in S. aureus is expected to be consistent with that of other rifamycins (B7979662), such as rifampicin (B610482). The most common resistance mechanism is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[1][3][4] These mutations alter the drug's binding site on the RNAP, reducing its inhibitory effect.[1][3]

Q3: Which specific mutations in the rpoB gene are associated with resistance?

A3: Mutations are frequently found within a specific region of the rpoB gene known as the rifampicin resistance-determining region (RRDR).[5] Certain amino acid substitutions are strongly correlated with high-level resistance. For instance, the H481Y (His481→Tyr) substitution is one of the most frequently observed mutations conferring high-level rifampicin resistance in S. aureus.[1][2] Other mutations at codons 468 and 471 have also been identified to contribute to varying levels of resistance.[2]

Q4: Can resistance to this compound develop during an experiment?

A4: Yes, spontaneous resistance to rifamycins can arise in S. aureus at a frequency of approximately 10⁻⁷ to 10⁻⁸.[2] This is a critical consideration for in vitro experiments and preclinical studies, as resistant mutants can be readily selected for when the bacteria are exposed to the antibiotic.

Q5: How can I overcome or mitigate this compound resistance in my experiments?

A5: Combination therapy is a key strategy to combat the emergence of rifamycin resistance.[6][7] Using this compound in conjunction with another antibiotic with a different mechanism of action can reduce the likelihood of selecting for resistant mutants. Additionally, novel rifamycin derivatives are being developed that show activity against strains with common rpoB mutations.[8][9]

Troubleshooting Guides

Problem 1: Loss of this compound efficacy in a previously susceptible S. aureus strain.

Possible Cause:

  • Emergence of spontaneous resistant mutants in the bacterial population.

  • Sub-optimal concentration of the antibiotic, allowing for the selection of resistant isolates.

  • Issues with the stability or activity of the this compound compound.

Troubleshooting Steps:

  • Verify Strain Purity and Susceptibility:

    • Isolate single colonies from your working culture and perform a minimal inhibitory concentration (MIC) assay to confirm the resistance profile.

    • Compare the MIC of your current culture to that of the original, susceptible parental strain.

  • Sequence the rpoB Gene:

    • Extract genomic DNA from the suspected resistant isolates.

    • Amplify and sequence the RRDR of the rpoB gene to identify mutations known to confer resistance.

  • Optimize Experimental Conditions:

    • Ensure the concentration of this compound used is appropriate and well above the MIC for the susceptible strain.

    • Confirm the stability of your this compound stock solution.

  • Consider Combination Therapy:

    • If resistance is confirmed, consider repeating the experiment with this compound in combination with another antibiotic to which the strain is susceptible.

Problem 2: High variability in experimental results with this compound.

Possible Cause:

  • Inconsistent inoculum size.

  • Presence of a mixed population of susceptible and resistant cells.

  • Biofilm formation, which can reduce antibiotic efficacy.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Ensure a consistent and standardized method for preparing the bacterial inoculum for each experiment.

  • Screen for Subpopulations:

    • Plate the bacterial culture on media with and without this compound to check for the presence of resistant subpopulations.

  • Address Biofilm Formation:

    • If working with conditions that may promote biofilm formation, consider using experimental models that account for this, or use agents that can disrupt biofilms. Rifamycins are known to have good activity against biofilms, but resistance can still emerge.[4][6]

Data Presentation

Table 1: Common rpoB Mutations and Associated Rifampicin MIC Levels in S. aureus
Amino Acid SubstitutionCodon ChangeRifampicin MIC (µg/mL)Resistance LevelReference
Wild Type-≤ 1Susceptible[5]
H481YCAC → TAC≥ 64High[2][8]
D471YGAC → TAC≥ 64High[2]
S484LTCG → TTG16 - 64Moderate to High[8]
D471VGAC → GTC0.125 - 16Low to Moderate[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for determining the susceptibility of S. aureus to this compound.

Materials:

  • S. aureus isolates (test and control strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, inoculate a few colonies of S. aureus into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD₆₀₀ of ~0.5).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve the desired concentration range.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Induction and Selection of this compound-Resistant S. aureus

Materials:

  • Susceptible S. aureus strain

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • This compound stock solution

  • Sterile spreaders and loops

Procedure:

  • Prepare an Overnight Culture:

    • Grow the susceptible S. aureus strain in antibiotic-free broth overnight at 37°C.

  • Plate on Selective Media:

    • Spread a high density of the overnight culture (e.g., 10⁸-10⁹ CFU) onto TSA plates containing this compound at a concentration 4-8 times the MIC of the susceptible strain.

  • Incubate and Select Colonies:

    • Incubate the plates at 37°C for 24-48 hours.

    • Colonies that grow on the selective plates are potential resistant mutants.

  • Confirm Resistance:

    • Isolate single colonies from the selective plates and re-streak onto fresh selective plates to confirm their resistance.

    • Determine the MIC of the selected mutants to quantify the level of resistance.

Protocol 3: PCR Amplification and Sequencing of the rpoB RRDR

Materials:

  • Genomic DNA extracted from S. aureus isolates

  • PCR primers flanking the rpoB RRDR

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • DNA sequencing service

Procedure:

  • Primer Design:

    • Design primers to amplify the rifampicin resistance-determining region (RRDR) of the S. aureus rpoB gene.

  • PCR Amplification:

    • Perform PCR using the extracted genomic DNA as a template and the designed primers. A typical PCR program would include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Purify PCR Product:

    • Purify the amplified PCR product to remove primers and dNTPs.

  • Sequence the Amplicon:

    • Send the purified PCR product for Sanger sequencing.

  • Analyze the Sequence:

    • Compare the obtained sequence with the wild-type rpoB sequence of S. aureus to identify any mutations.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion & Action start Loss of this compound Efficacy culture_purity Check Culture Purity start->culture_purity mic_test Perform MIC Assay sequence_rpob Sequence rpoB Gene mic_test->sequence_rpob culture_purity->mic_test resistant Resistance Confirmed sequence_rpob->resistant Mutation Found not_resistant Susceptibility Confirmed sequence_rpob->not_resistant No Mutation combination_therapy Consider Combination Therapy resistant->combination_therapy optimize Optimize Experiment not_resistant->optimize

Caption: Troubleshooting workflow for loss of this compound efficacy.

signaling_pathway This compound This compound RNAP RNA Polymerase (RpoB subunit) This compound->RNAP Binds to Transcription RNA Synthesis RNAP->Transcription Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death rpoB_mutation rpoB Mutation rpoB_mutation->RNAP Alters binding site

Caption: Mechanism of action and resistance of this compound.

logical_relationship cluster_resistance Resistance Development cluster_prevention Overcoming Resistance antibiotic_pressure Antibiotic Pressure (this compound monotherapy) selection Selection of Spontaneous rpoB Mutants antibiotic_pressure->selection resistance Emergence of Resistant Population selection->resistance combination Combination Therapy (this compound + Antibiotic X) synergy Synergistic or Additive Effect combination->synergy suppression Suppression of Resistant Mutants synergy->suppression

Caption: Overcoming this compound resistance with combination therapy.

References

Technical Support Center: Refining Purification Methods for dmDNA31 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of dmDNA31 antibody-antibiotic conjugates (AACs).

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during the purification of this compound conjugates?

A1: The primary CQAs for this compound conjugates include the drug-to-antibody ratio (DAR), the level of free this compound-linker, the percentage of aggregates, and the removal of process-related impurities such as host cell proteins (HCPs), DNA, and residual solvents.[1][2] Controlling these attributes is crucial for the safety and efficacy of the final product.

Q2: Which chromatography techniques are most effective for purifying this compound conjugates?

A2: A multi-step chromatography process is typically required.[3] Common techniques include:

  • Affinity Chromatography (e.g., Protein A): Used for initial capture and purification of the antibody conjugate from the crude reaction mixture.[3]

  • Ion-Exchange Chromatography (IEX): Cation exchange (CEX) is often used to remove free this compound-linker and for polishing.[1] Anion exchange (AEX) can be used to remove impurities like DNA and some host cell proteins.[3]

  • Hydrophobic Interaction Chromatography (HIC): Effective for separating species with different DARs and removing aggregates.[1][4]

  • Size Exclusion Chromatography (SEC): Primarily used for aggregate removal and buffer exchange.[5]

  • Membrane Chromatography: A faster alternative to traditional resin-based chromatography for removing free payload and aggregates.[1]

Q3: How can I remove unconjugated this compound-linker from my preparation?

A3: Several methods can be employed to remove the free this compound-linker. Ultrafiltration/diafiltration (UF/DF) is a common initial step.[1] For more complete removal, chromatographic steps are necessary. Cation exchange chromatography in bind-and-elute mode has been shown to be efficient in removing free linker-payloads.[1] Membrane chromatography is another rapid and effective option.[1]

Q4: What analytical methods are recommended to characterize purified this compound conjugates?

A4: A suite of analytical techniques is necessary to characterize the purified conjugate:

  • UV-Vis Spectroscopy: To determine the concentration of the antibody and the average DAR.

  • High-Performance Liquid Chromatography (HPLC):

    • Size Exclusion HPLC (SEC-HPLC): To quantify aggregates and fragments.[1]

    • Hydrophobic Interaction HPLC (HIC-HPLC): To determine the distribution of different DAR species.[1]

    • Reversed-Phase HPLC (RP-HPLC): Often used with mass spectrometry for detailed characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the identity of the conjugate, determine the precise DAR, and measure residual free this compound-linker.[1]

  • SDS-PAGE: To assess purity and molecular weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Precipitation of the conjugate: The this compound payload can increase the hydrophobicity of the antibody, leading to aggregation and precipitation.Optimize buffer conditions (pH, ionic strength, use of excipients). Consider using a milder elution buffer during affinity chromatography.[6]
Non-specific binding to chromatography resins: The conjugate may bind irreversibly to the column matrix.Modify the buffer composition by adding organic solvents or detergents in small amounts.[7] Screen different chromatography resins to find one with minimal non-specific binding.
High Aggregate Content Harsh elution conditions: Low pH elution from Protein A columns can induce aggregation.[3][4]Use a milder elution buffer (e.g., pH 3.5-4.0 instead of <3.0) and immediately neutralize the eluate.[6] Consider alternative purification methods like membrane chromatography or hydrophobic interaction chromatography that use less harsh conditions.[1]
High local concentration during processing: Concentrating the conjugate can lead to aggregation.Perform concentration steps at lower temperatures and consider the use of anti-aggregation excipients.
Incomplete Removal of Free this compound-Linker Insufficient resolution of the purification method: The chosen chromatography step may not be adequate to separate the free linker from the conjugate.Optimize the chromatography method. For CEX, adjust the salt gradient and pH.[1] For HIC, screen different salts and concentrations. Consider adding an additional polishing step, such as membrane chromatography.[1]
Inadequate washing: The wash steps may not be sufficient to remove all unbound linker.Increase the wash volume (e.g., to 10-20 column volumes) during chromatography.[1]
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in the conjugation reaction: Inconsistent reaction conditions (temperature, time, stoichiometry) can lead to variable DAR.Standardize and tightly control the conjugation reaction parameters.
Loss of specific DAR species during purification: Some purification methods may selectively remove higher or lower DAR species.Use HIC to analyze the DAR distribution in the crude and purified material to understand if a particular species is being lost. Optimize the HIC method to achieve the desired DAR profile.[4]

Experimental Protocols

Protocol 1: General Purification Workflow for this compound Conjugates

This protocol outlines a typical multi-step purification process.

G cluster_0 Purification Workflow Crude Conjugate Crude Conjugate Protein A Affinity Chromatography Protein A Affinity Chromatography Crude Conjugate->Protein A Affinity Chromatography Capture Low pH Elution & Neutralization Low pH Elution & Neutralization Protein A Affinity Chromatography->Low pH Elution & Neutralization Elution Cation Exchange Chromatography (CEX) Cation Exchange Chromatography (CEX) Low pH Elution & Neutralization->Cation Exchange Chromatography (CEX) Polishing Step 1 (Free Drug Removal) Hydrophobic Interaction Chromatography (HIC) Hydrophobic Interaction Chromatography (HIC) Cation Exchange Chromatography (CEX)->Hydrophobic Interaction Chromatography (HIC) Polishing Step 2 (DAR Separation/Aggregate Removal) Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC) Hydrophobic Interaction Chromatography (HIC)->Size Exclusion Chromatography (SEC) Final Polishing & Buffer Exchange Purified this compound Conjugate Purified this compound Conjugate Size Exclusion Chromatography (SEC)->Purified this compound Conjugate

Caption: A typical multi-step purification workflow for this compound conjugates.

  • Affinity Chromatography (Capture Step):

    • Equilibrate a Protein A column with a neutral pH buffer (e.g., PBS, pH 7.4).

    • Load the crude this compound conjugate mixture onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the conjugate using a low pH buffer (e.g., 0.1 M glycine, pH 2.7-3.5).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).

  • Cation Exchange Chromatography (Polishing Step 1):

    • Dilute the neutralized eluate from the Protein A step with a low ionic strength buffer at a pH below the pI of the conjugate to ensure binding.

    • Load the diluted sample onto a CEX column.

    • Wash the column with the low ionic strength buffer to remove any remaining unbound impurities.

    • Elute the conjugate using a salt gradient (e.g., 0-1 M NaCl). The free this compound-linker should elute at a different salt concentration than the conjugate.

  • Hydrophobic Interaction Chromatography (Polishing Step 2):

    • Add a high concentration of a lyotropic salt (e.g., ammonium (B1175870) sulfate) to the CEX eluate.

    • Load the sample onto an HIC column.

    • Elute using a decreasing salt gradient. Species with different DARs will elute at different salt concentrations. Collect fractions corresponding to the desired DAR profile.

  • Size Exclusion Chromatography (Final Polishing and Buffer Exchange):

    • Concentrate the HIC fractions containing the desired conjugate.

    • Load the concentrated sample onto an SEC column equilibrated with the final formulation buffer.

    • Collect the fractions corresponding to the monomeric conjugate, separating it from any remaining aggregates.

Protocol 2: Analysis of DAR by HIC-HPLC

This protocol describes a method to analyze the drug-to-antibody ratio distribution.

G cluster_1 HIC-HPLC Workflow for DAR Analysis Sample Preparation Sample Preparation Sample Injection Sample Injection Sample Preparation->Sample Injection HIC Column Equilibration HIC Column Equilibration HIC Column Equilibration->Sample Injection Gradient Elution Gradient Elution Sample Injection->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Caption: Workflow for determining the DAR profile using HIC-HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the this compound conjugate sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the percentage of each species and the average DAR.

Signaling Pathways and Logical Relationships

The purification process is a logical sequence of steps designed to remove specific impurities at each stage.

G cluster_2 Impurity Removal Logic Crude Mixture Crude Mixture Protein A Protein A Crude Mixture->Protein A Removes: - Most HCPs - Free Antibody CEX CEX Protein A->CEX Removes: - Free this compound-Linker - Some Aggregates HIC HIC CEX->HIC Separates: - DAR species Removes: - Aggregates SEC SEC HIC->SEC Removes: - Remaining Aggregates Pure Conjugate Pure Conjugate SEC->Pure Conjugate

Caption: Logical flow of impurity removal during this compound conjugate purification.

References

mitigating potential for dmDNA31 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of dmDNA31 to minimize degradation and ensure experimental success. The information is targeted towards researchers, scientists, and drug development professionals.

Disclaimer: this compound is a rifamycin-class antibiotic. Specific stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are largely based on the known stability profile of its close structural analog, rifampicin (B610482). These guidelines should be considered as a starting point for establishing your own internal stability protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

A1: this compound is a potent rifamycin-class antibiotic. Like other rifamycins (B7979662), its chemical structure is susceptible to degradation under certain environmental conditions. Improper storage can lead to a loss of potency and the formation of degradation products, which may interfere with experimental results or introduce variability.

Q2: What are the main factors that can cause this compound degradation?

A2: Based on studies of the closely related rifampicin, the primary factors contributing to degradation are:

  • pH: this compound is expected to be unstable in acidic and alkaline solutions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV, can induce degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a dry powder.

  • Long-term storage (months to years): Store as a desiccated powder at -20°C or below, protected from light.

  • Short-term storage (days to weeks): Store as a desiccated powder at 2-8°C, protected from light.

If this compound is in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent and buffer is critical and should be validated for compatibility.

Q4: What are the visible signs of this compound degradation?

A4: A color change of the this compound solution may indicate degradation. For instance, rifampicin solutions are reddish-orange, and the formation of certain degradation products can alter this color. However, visual inspection is not a substitute for analytical assessment of purity.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in my experiment. This compound degradation due to improper storage.1. Review your storage conditions (temperature, light exposure, humidity). 2. Prepare a fresh stock solution of this compound from a new vial. 3. Perform a stability check on your current stock using the analytical methods described below.
Inconsistent or unexpected experimental results. Variability in the potency of your this compound stock due to degradation over time or between aliquots.1. Aliquot your this compound stock solution upon preparation to avoid multiple freeze-thaw cycles. 2. Use a fresh aliquot for each experiment. 3. Re-qualify your stock solution's concentration and purity periodically.
Precipitate observed in my this compound solution. Poor solubility or degradation product formation.1. Ensure the solvent is appropriate for the desired concentration. 2. If using a buffer, verify its pH is within the stable range for rifamycins (near neutral). 3. Analyze the precipitate and supernatant for the presence of this compound and its degradation products.

Quantitative Data on Rifampicin Stability

The following tables summarize the degradation of rifampicin, a close analog of this compound, under various conditions. This data can be used as a reference for designing stability studies for this compound.

Table 1: Effect of pH on Rifampicin Degradation

pHTemperature (°C)Time (min)Degradation (%)
1.03750~15
2.03750~34
3.03750~20
4.025-Maximum Stability
>7.025-Increased Degradation

Data extrapolated from studies on rifampicin in the presence of isoniazid, which can accelerate degradation in acidic conditions.[1]

Table 2: Effect of Temperature on Rifampicin Stability

Temperature (°C)Storage PeriodApproximate Stability
70-Stable as a solid
25 (in solution)Varies with pHRapid degradation in acidic/alkaline conditions, slow in neutral
48 weeksStable in water-ethanol (8:2) solution
-20>2 yearsStable as a desiccated powder

Data compiled from product information sheets for rifampicin.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in a given formulation or storage condition.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • Prepare a buffer solution of potassium dihydrogen orthophosphate (e.g., 25 mM) in HPLC-grade water.

  • Adjust the pH of the buffer to 6.5 with orthophosphoric acid.

  • The mobile phase is a mixture of the buffer and acetonitrile. A common starting ratio is 30:70 (v/v) buffer to acetonitrile.[2] The ratio may need to be optimized for best separation of this compound and its degradation products.

  • Degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 50 µg/mL).

  • Sample Solutions: Prepare solutions of this compound under the desired storage conditions (e.g., different temperatures, pH values, light exposures). At specified time points, dilute the samples with the mobile phase to a concentration within the linear range of the assay.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with the prepared buffer:acetonitrile mixture.

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 341 nm for rifampicin).[2]

  • Injection Volume: 20 µL

5. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • The appearance of new peaks in the sample chromatograms indicates the formation of degradation products.

  • Calculate the percentage of remaining this compound in the samples at each time point by comparing the peak area to that of the initial time point or a freshly prepared standard.

Visualizations

Degradation Pathways

The primary degradation pathways for rifamycin-class antibiotics like this compound are hydrolysis and oxidation. Under acidic conditions, hydrolysis of the formylhydrazone side chain is a common degradation route. Oxidation can lead to the formation of quinone derivatives.

Potential Degradation Pathways of this compound This compound This compound Hydrolysis_Product 3-Formyl-dmDNA31 Derivative (via Hydrolysis) This compound->Hydrolysis_Product Acidic pH H₂O Oxidation_Product This compound-Quinone (via Oxidation) This compound->Oxidation_Product O₂ Light

Caption: Potential degradation pathways of this compound via hydrolysis and oxidation.

Experimental Workflow

The following workflow outlines the key steps in a typical stability study for this compound.

Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Standard Prepare this compound Standard Solution HPLC_Analysis Analyze by HPLC Prep_Standard->HPLC_Analysis Prep_Samples Prepare this compound Samples under Test Conditions Store_Samples Store Samples at Specified Conditions Prep_Samples->Store_Samples Collect_Aliquots Collect Aliquots at Time Points Store_Samples->Collect_Aliquots Collect_Aliquots->HPLC_Analysis Data_Analysis Calculate Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Navigating Inconsistent Results in dmDNA31 Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in dmDNA31 bioassay results. The following information is designed to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel rifamycin-class antibiotic. Its mechanism of action involves binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[1][] This binding physically blocks the path of the elongating RNA transcript, preventing transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[][3][4]

Q2: What are the critical quality attributes of a this compound bioassay?

A2: The most important critical quality attribute is the consistent and accurate measurement of the biological activity or potency of this compound.[5] This is often determined by its effect on bacterial cell viability or its inhibition of RNA polymerase activity. Key assay parameters to monitor include signal-to-noise ratio, precision, accuracy, and linearity.[6][7]

Q3: How can I minimize variability in my cell-based this compound bioassay?

A3: Minimizing variability in cell-based assays is crucial for obtaining reproducible results. Key strategies include:

  • Cell Handling: Use a consistent cell passage number and ensure cells are in the exponential growth phase.[8] Avoid over-confluency.

  • Reagent Consistency: Use single-use aliquots of reagents to avoid freeze-thaw cycles.[9] Ensure all critical reagents, like media and serum, are from the same lot for a given set of experiments.[10]

  • Standard Operating Procedures (SOPs): Adhere strictly to established SOPs for cell seeding, compound dilution, and incubation times.[11]

  • Environmental Control: Maintain consistent temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to an "edge effect".[9]

Troubleshooting Common Issues

Below are common problems encountered during this compound bioassays, their potential causes, and recommended solutions.

Problem 1: High Variability Between Replicate Wells

High coefficient of variation (CV) between replicate wells can obscure the true effect of this compound.

Potential CauseRecommended Solution
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Mix gently between pipetting.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity.
Improper Mixing Mix the plate gently on a plate shaker after adding reagents.

Example Data: Effect of Pipetting Technique on Assay Variability

Pipetting TechniqueReplicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average OD%CV
Standard Pipetting0.850.720.910.8311.5%
Reverse Pipetting 0.88 0.86 0.89 0.88 1.7%
Problem 2: No or Weak Signal (Low Potency)

A lack of response to this compound can indicate several issues with the assay setup or the compound itself.

Potential CauseRecommended Solution
Inactive this compound Verify the storage conditions and age of the this compound stock. Test a fresh dilution from a new stock.
Incorrect Reagent Concentration Confirm the concentrations of all critical reagents, including the bacterial inoculum and any detection reagents.
Cell Health Issues Ensure cells are healthy and viable before starting the assay. Check for contamination (e.g., mycoplasma).[8]
Sub-optimal Incubation Time Optimize the incubation time for the bacterial strain and assay format.
Problem 3: High Background Signal

A high background signal can mask the specific effects of this compound, leading to a low signal-to-noise ratio.

Potential CauseRecommended Solution
Contamination Use sterile technique throughout the experiment. Check media and reagents for contamination.
Insufficient Washing If using a wash step (e.g., in an ELISA-like format), ensure an adequate number of washes and complete removal of the wash buffer.[12]
Non-specific Binding In biochemical assays, consider adding a blocking agent (e.g., BSA) to reduce non-specific binding.[12]
Incorrect Blanking Ensure the blank wells accurately represent the background signal (e.g., media and detection reagent without cells/enzyme).

Example Data: Impact of Washing Steps on Background Signal

Number of WashesBlank Well ODSignal Well ODSignal-to-Noise Ratio
10.250.753.0
3 0.10 0.78 7.8
50.080.769.5

Experimental Protocols & Methodologies

Protocol: Cell-Based Bacterial Viability Assay

  • Cell Preparation: Culture the target bacterial strain to the mid-logarithmic growth phase.

  • Seeding: Dilute the bacterial culture in fresh growth medium to the desired concentration and seed into a 96-well microplate.

  • Compound Addition: Prepare serial dilutions of this compound and add to the appropriate wells. Include a vehicle control and a positive control (e.g., another antibiotic).

  • Incubation: Incubate the plate at the optimal temperature and duration for the bacterial strain.

  • Viability Assessment: Add a viability reagent (e.g., resazurin (B115843) or a tetrazolium salt like MTT) and incubate for the recommended time.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background, normalize the data to the vehicle control, and plot a dose-response curve to determine the EC50.

Visualizations

experimental_workflow This compound Bioassay Workflow prep Bacterial Culture Preparation seed Seed Bacteria into 96-Well Plate prep->seed add_dm Add this compound Serial Dilutions seed->add_dm incubate Incubate at 37°C add_dm->incubate add_reagent Add Viability Reagent incubate->add_reagent read Read Plate (Absorbance/Fluorescence) add_reagent->read analyze Data Analysis (EC50 Calculation) read->analyze

Caption: A typical experimental workflow for a this compound cell-based bioassay.

troubleshooting_flowchart Troubleshooting Inconsistent Results start Inconsistent Results Observed check_cv High CV between replicates? start->check_cv check_signal Low or no signal? check_cv->check_signal No pipetting Review Pipetting Technique Check Cell Seeding Uniformity check_cv->pipetting Yes check_bg High background? check_signal->check_bg No reagents Verify Reagent Concentrations Test this compound Activity check_signal->reagents Yes contamination Check for Contamination Optimize Wash Steps check_bg->contamination Yes end Assay Optimized check_bg->end No pipetting->end reagents->end contamination->end

Caption: A decision tree for troubleshooting common this compound bioassay issues.

signaling_pathway This compound Mechanism of Action cluster_bacteria Bacterial Cell dna Bacterial DNA rnap DNA-dependent RNA Polymerase (RNAP) dna->rnap Transcription mrna mRNA Transcript rnap->mrna ribosome Ribosome mrna->ribosome Translation protein Bacterial Proteins ribosome->protein growth Cell Growth & Proliferation protein->growth This compound This compound This compound->rnap Inhibition

Caption: The signaling pathway illustrating this compound's inhibitory action on bacterial transcription.

References

Validation & Comparative

A Head-to-Head Battle: Unpacking the Efficacy of dmDNA31 and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the relentless challenge of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous search for superior therapeutic agents. This guide provides a detailed comparison of the novel antibody-antibiotic conjugate (AAC), dmDNA31, and the long-standing standard-of-care, vancomycin (B549263), in their efficacy against MRSA. Drawing upon available preclinical data, we present a quantitative and methodological analysis to inform future research and development.

In the fight against intractable MRSA infections, a new contender has emerged: this compound, the antibiotic payload of the antibody-antibiotic conjugate DSTA4637S. This innovative approach delivers a potent rifamycin-class antibiotic directly to the site of infection, including intracellular reservoirs where MRSA can evade traditional antibiotic therapies. Vancomycin, a glycopeptide antibiotic, has been a cornerstone of MRSA treatment for decades, but its effectiveness is increasingly challenged by the rise of strains with reduced susceptibility. This comparison guide delves into the preclinical evidence to evaluate how this compound, delivered via its targeted conjugate, stacks up against the veteran vancomycin.

Quantitative Efficacy: A Tale of Two Compounds

The available preclinical data provides a compelling, albeit incomplete, picture of this compound's potency against MRSA, particularly when compared to vancomycin.

Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. While comprehensive head-to-head MIC comparisons across a wide panel of MRSA isolates are not yet publicly available, initial data for the this compound payload reveals significant potency.

AgentMRSA Strain(s)MIC (µg/mL)Citation
This compoundUSA300<0.0078[1]
VancomycinVarious Clinical Isolates0.5 - 2.0[2]

Note: The MIC for this compound is reported as <10 nM and has been converted to µg/mL for comparative purposes (assuming a molecular weight of approximately 785 g/mol ).

Table 2: In Vivo Efficacy - Murine Bacteremia Model

A preclinical study in a mouse model of systemic MRSA infection provides the most direct comparison of the in vivo efficacy of DSTA4637A (the liquid formulation of the this compound conjugate) and vancomycin. The study highlights the potent, sustained activity of a single dose of the antibody-antibiotic conjugate compared to a multi-day regimen of vancomycin.

Treatment GroupDosageDuration of TreatmentOutcomeCitation
DSTA4637A50 mg/kg (single dose)1 daySuperior to vancomycin in reducing bacterial load[3]
VancomycinNot specified3 daysLess effective than a single dose of DSTA4637A[3]
DSTA4637A + Vancomycin15-100 mg/kg (single dose) + 110 mg/kg (twice daily)3 days≥75% probability of reducing CFU below the limit of detection in the kidney[3]

While the study asserts the superiority of DSTA4637A, specific quantitative data on the log reduction in colony-forming units (CFU) in various organs for both treatment arms in a side-by-side comparison is not yet published in a structured format. However, the findings strongly suggest a significant advantage for the targeted delivery of this compound.

Delving into the Mechanisms: A Targeted Strike vs. Broad Inhibition

The disparate efficacy of this compound and vancomycin can be attributed to their fundamentally different mechanisms of action.

Vancomycin acts by inhibiting the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This mechanism is effective against extracellular bacteria.

This compound , as part of the DSTA4637S conjugate, employs a "Trojan horse" strategy. The monoclonal antibody component of DSTA4637S specifically targets an antigen on the surface of S. aureus. This binding facilitates the phagocytosis of the bacterium by host immune cells. Once inside the phagolysosome, cellular enzymes cleave the linker, releasing the this compound payload. As a rifamycin-class antibiotic, this compound then inhibits bacterial DNA-dependent RNA polymerase, halting protein synthesis and leading to bacterial death. This intracellular targeting is a key advantage, as MRSA is known to persist within host cells, protected from extracellularly acting antibiotics like vancomycin.

Experimental Protocols: A Guide to Reproducibility

The following are summaries of the methodologies employed in the key preclinical studies cited.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • Bacterial Strains: A panel of clinically relevant MRSA strains, including reference strains (e.g., USA300) and clinical isolates, are used.

    • Culture Conditions: Bacteria are grown in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Assay Procedure: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

    • Incubation: The plates are incubated at 37°C for 18-24 hours.

    • Endpoint Determination: The MIC is recorded as the lowest concentration of the agent at which there is no visible bacterial growth.

Murine Bacteremia Infection Model
  • Objective: To evaluate the in vivo efficacy of antimicrobial agents in a systemic MRSA infection model.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., SCID mice) are often used to establish a robust infection.

    • Bacterial Strain: A virulent MRSA strain, such as USA300-LAC, is prepared to a specific concentration.

    • Infection: Mice are infected intravenously with the MRSA suspension.

    • Treatment: At a predetermined time post-infection, animals are treated with the investigational drug (e.g., DSTA4637A) or a comparator (e.g., vancomycin) via an appropriate route of administration (e.g., intravenous).

    • Endpoint Assessment: At various time points post-treatment, mice are euthanized, and target organs (e.g., kidneys, heart, bones) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load, expressed as colony-forming units (CFU) per gram of tissue.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows.

vancomycin_mechanism cluster_bacterium MRSA Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis incorporation Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor binds to D-Ala-D-Ala

Mechanism of action for Vancomycin against MRSA.

dmdna31_mechanism cluster_extracellular Extracellular Space cluster_phagocyte Host Phagocyte DSTA4637S DSTA4637S (Antibody-dmDNA31 Conjugate) MRSA MRSA Bacterium DSTA4637S->MRSA binds to surface antigen Phagocytosis Phagocytosis MRSA->Phagocytosis internalization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage (by Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound RNA_Polymerase Bacterial RNA Polymerase This compound->RNA_Polymerase inhibits Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Death Bacterial Death Protein_Synthesis_Inhibition->Bacterial_Death

Mechanism of action for this compound via DSTA4637S.

experimental_workflow Start Start Infection Induce Systemic MRSA Infection in Mice Start->Infection Treatment_Allocation Allocate Mice to Treatment Groups Infection->Treatment_Allocation Group_A Group A: DSTA4637A (single dose) Treatment_Allocation->Group_A Group_B Group B: Vancomycin (multiple doses) Treatment_Allocation->Group_B Group_C Group C: Vehicle Control Treatment_Allocation->Group_C Endpoint Euthanize Mice and Harvest Organs at Predetermined Timepoints Group_A->Endpoint Group_B->Endpoint Group_C->Endpoint Quantification Homogenize Organs and Perform CFU Counts Endpoint->Quantification Analysis Compare Bacterial Load Between Groups Quantification->Analysis End End Analysis->End

Workflow for in vivo efficacy comparison.

References

In Vivo Bactericidal Activity of dmDNA31: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bactericidal activity of dmDNA31, the antibiotic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, against other therapeutic alternatives for the treatment of Staphylococcus aureus infections. The information presented herein is intended to provide a comprehensive overview of the preclinical efficacy of these agents, supported by experimental data from various animal models.

Executive Summary

This compound is a novel rifamycin-class antibiotic that, when delivered via the antibody-antibiotic conjugate DSTA4637S, targets intracellular Staphylococcus aureus. This targeted delivery mechanism is designed to overcome the challenge of eradicating bacteria that persist within host cells, a common reason for treatment failure and recurrent infections. Preclinical studies in murine models of systemic S. aureus infection have demonstrated the potent bactericidal activity of DSTA4637S, showing substantial reductions in bacterial load in key organs and superiority over standard therapies like vancomycin (B549263).[1][2] This guide compares the in vivo performance of this compound (via DSTA4637S) with established and alternative antibiotics that exhibit activity against intracellular S. aureus, including the lipoglycopeptides (dalbavancin, oritavancin, telavancin) and the latest-generation cephalosporin (B10832234) (ceftaroline).

Comparative In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo bactericidal activity of DSTA4637S (delivering this compound) and its comparators in various murine models of Staphylococcus aureus infection.

Table 1: In Vivo Efficacy of DSTA4637A (this compound) against S. aureus

Animal ModelStrainTreatmentDoseTime PointOrganLog10 CFU Reduction (vs. Control)Reference
Systemic Infection (SCID mice)S. aureusDSTA4637A25 mg/kg (single dose)Day 7Kidney~4.0[3]
Heart~5.5[3]
Bone~6.5[3]
DSTA4637A50 mg/kg (single dose)Day 7Kidney~6.0[3]
Heart~6.5[3]
Bone~6.5[3]
DSTA4637A25 mg/kg (single dose)Day 14Kidney~5.0[3]
Heart~2.0[3]
Bone~7.0[3]
DSTA4637A50 mg/kg (single dose)Day 14Kidney~7.6[3]
Heart~7.5[3]
Bone~7.5[3]

Table 2: In Vivo Efficacy of Dalbavancin (B606935) against S. aureus

Animal ModelStrainTreatmentDoseTime PointOrgan/SiteLog10 CFU Reduction (vs. Control)Reference
Neutropenic Thigh InfectionS. aureusDalbavancin2.5 - 160 mg/kg (escalating doses)6 daysThighDose-dependent reduction[4]
Rat Granuloma PouchMRSADalbavancin10 mg/kg (single dose)120 hPouch Exudate>2.0[5]
Skin InfectionMRSADalbavancin20 mg/kg (day 1) + 10 mg/kg (day 8)14 daysWoundSignificant reduction[6]

Table 3: In Vivo Efficacy of Oritavancin against S. aureus

Animal ModelStrainTreatmentDoseTime PointOrgan/SiteLog10 CFU Reduction (vs. Control)Reference
Neutropenic Thigh InfectionS. aureusOritavancin0.25 - 20 mg/kg (single dose)24 hThighDose-dependent reduction; maximal effect >2 mg/kg[7]
BacteremiaS. aureusOritavancinHuman equivalent of 100 mg daily for 3 days72 hBlood1.7[8]
OritavancinHuman equivalent of 400 or 800 mg daily for 3 days72 hBlood~2.8 (to limit of detection)[8]

Table 4: In Vivo Efficacy of Ceftaroline (B109729) against S. aureus

Animal ModelStrainTreatmentDoseTime PointOrgan/SiteLog10 CFU Reduction (vs. Control)Reference
Neutropenic PneumoniaMRSACeftaroline FosamilHuman-simulated regimen (600 mg q12h)24 hLung~2.0 - 4.0[9]
BacteremiaMRSACeftaroline Fosamil50 mg/kg q6h24 hBlood2.34 ± 0.33[10]
Kidney2.08 ± 0.22[10]

Table 5: In Vivo Efficacy of Telavancin against S. aureus

Animal ModelStrainTreatmentDoseTime PointOrgan/SiteLog10 CFU Reduction (vs. Control)Reference
Bacteremia (Immunocompromised)MRSATelavancin40 mg/kg (two doses, 12h apart)Not specifiedBlood & SpleenSignificantly greater than vancomycin[11]

Experimental Protocols

Detailed methodologies for the key in vivo models cited in this guide are provided below.

Murine Systemic S. aureus Infection Model (for DSTA4637A)

This model is designed to evaluate the efficacy of antimicrobial agents against a disseminated S. aureus infection.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are typically used to prevent a host immune response from interfering with the assessment of the direct bactericidal activity of the therapeutic agent.

  • Bacterial Strain: A clinically relevant strain of S. aureus is grown to the mid-logarithmic phase.

  • Infection: Mice are infected via intravenous (IV) injection with a specified inoculum of the S. aureus suspension.[12][13]

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), a single IV dose of DSTA4637A is administered.[1]

  • Endpoint Analysis: At various time points post-treatment (e.g., day 7 and day 14), mice are euthanized. Target organs such as the kidneys, heart, and bones are aseptically harvested, homogenized, and serially diluted.

  • Quantification: The bacterial load in each organ is quantified by plating the homogenates on appropriate agar (B569324) medium and counting the colony-forming units (CFU). The results are typically expressed as log10 CFU per organ or per gram of tissue.[3]

Murine Neutropenic Thigh Infection Model (for Dalbavancin, Oritavancin)

This localized infection model is used to assess the pharmacodynamics of antibiotics.

  • Animal Model: Mice are rendered neutropenic by the administration of cyclophosphamide.[14]

  • Bacterial Strain: A standardized inoculum of S. aureus is prepared.

  • Infection: A defined volume of the bacterial suspension is injected into the thigh muscle of the neutropenic mice.[7][14]

  • Treatment: At a set time after infection, various doses of the test antibiotic (e.g., dalbavancin, oritavancin) are administered, often as a single dose or in a fractionated dosing schedule.[7][14]

  • Endpoint Analysis: After a specified treatment period (e.g., 24 hours or longer), the mice are euthanized, and the thigh muscles are aseptically removed.

  • Quantification: The thighs are homogenized, and the bacterial burden is determined by plating serial dilutions and counting CFUs.

Murine Skin and Soft Tissue Infection (SSTI) Model

This model mimics localized skin infections.

  • Animal Model: The backs of the mice are shaved. A superficial abrasion or a subcutaneous injection is used to introduce the bacteria.[12][13]

  • Bacterial Strain: A suspension of S. aureus is applied to the abraded skin or injected subcutaneously.

  • Treatment: Topical or systemic administration of the test antibiotic is initiated at a specified time post-infection.

  • Endpoint Analysis: The progression of the skin lesion is monitored. At the end of the study, the infected skin tissue is excised.

  • Quantification: The excised tissue is homogenized, and the bacterial load is determined by CFU counting.

Visualizations

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action Mechanism of Action of DSTA4637S and this compound cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell DSTA4637S DSTA4637S (Antibody-dmDNA31 Conjugate) SA S. aureus DSTA4637S->SA Binding to S. aureus surface antigen Phagocytosis Phagocytosis SA->Phagocytosis Internalization Phagosome Phagosome containing DSTA4637S-S. aureus complex Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage This compound Active this compound Cleavage->this compound Bacterial_Death Bacterial Death This compound->Bacterial_Death

Caption: Mechanism of DSTA4637S delivering this compound to intracellular S. aureus.

Experimental Workflow

In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Studies Start Start Animal_Model Select Animal Model (e.g., Murine Systemic Infection) Start->Animal_Model Infection Induce S. aureus Infection (e.g., IV injection) Animal_Model->Infection Treatment_Groups Assign Treatment Groups Infection->Treatment_Groups Test_Article Administer this compound (DSTA4637S) or Alternative Treatment_Groups->Test_Article Control_Group Administer Vehicle Control Treatment_Groups->Control_Group Monitoring Monitor Animal Health and Disease Progression Test_Article->Monitoring Control_Group->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Euthanasia Euthanize Animals Endpoint->Euthanasia Sample_Collection Aseptically Collect Tissues/Organs Euthanasia->Sample_Collection Quantification Homogenize and Plate for CFU Counting Sample_Collection->Quantification Data_Analysis Analyze and Compare Bacterial Loads Quantification->Data_Analysis End End Data_Analysis->End Drug_Properties_Relationship Factors Influencing In Vivo Bactericidal Activity In_Vivo_Efficacy In Vivo Bactericidal Efficacy PK Pharmacokinetics (ADME) PK->In_Vivo_Efficacy PD Pharmacodynamics (MIC, MBC) PD->In_Vivo_Efficacy Intracellular_Penetration Intracellular Penetration & Stability Intracellular_Penetration->In_Vivo_Efficacy Host_Factors Host Factors (e.g., Immune Status) Host_Factors->In_Vivo_Efficacy Bacterial_Factors Bacterial Factors (e.g., Strain, Resistance) Bacterial_Factors->In_Vivo_Efficacy

References

A Comparative Guide: DSTA4637S Versus Standard of Care for Staphylococcus aureus Bacteremia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antibody-antibiotic conjugate, DSTA4637S, and the current standard of care for the treatment of Staphylococcus aureus bacteremia (SAB). The information is compiled from preclinical studies and early-phase clinical trials to offer an objective overview for research and development professionals.

Executive Summary

Staphylococcus aureus bacteremia is a serious and often life-threatening infection with significant morbidity and mortality. The emergence of antibiotic resistance, particularly methicillin-resistant S. aureus (MRSA), complicates treatment and underscores the urgent need for novel therapeutic strategies. DSTA4637S is an innovative antibody-antibiotic conjugate (AAC) designed to overcome some of the limitations of current standard-of-care antibiotics by specifically targeting S. aureus and killing the bacteria within host cells. While direct comparative efficacy data from late-stage human clinical trials are not yet available, this guide synthesizes the existing preclinical and clinical data to draw a comparative picture.

Mechanism of Action: A Targeted Approach

The fundamental difference between DSTA4637S and standard-of-care antibiotics lies in their mechanism of action. Standard antibiotics circulate systemically and act on extracellular bacteria, while DSTA4637S offers a targeted delivery system aimed at both extracellular and intracellular bacteria.

DSTA4637S: This agent is composed of a human monoclonal antibody that specifically targets the wall teichoic acid of S. aureus.[1] This antibody is linked to a potent rifamycin-class antibiotic, dmDNA31.[1][2] The mechanism involves:

  • Targeted Binding: The antibody component of DSTA4637S binds to S. aureus in the bloodstream.[1]

  • Phagocytosis: The DSTA4637S-bound bacteria are then engulfed by phagocytic host cells.[2]

  • Intracellular Antibiotic Release: Inside the host cell's phagolysosome, cellular enzymes cleave the linker, releasing the active antibiotic this compound.[1][2]

  • Intracellular Killing: The released this compound kills the intracellular S. aureus, which are often shielded from standard antibiotics and can contribute to persistent or recurrent infections.[2][3]

Standard of Care Antibiotics: These are small molecule drugs that act on bacteria through various mechanisms, such as inhibiting cell wall synthesis (e.g., vancomycin (B549263), cefazolin) or disrupting cell membrane function (e.g., daptomycin). Their efficacy is primarily against extracellular bacteria.[4]

DSTA4637S_Mechanism cluster_bloodstream Bloodstream cluster_phagocyte Phagocytic Host Cell DSTA4637S DSTA4637S SAureus_extracellular Extracellular S. aureus DSTA4637S->SAureus_extracellular Binds to wall teichoic acid Phagocytosis Phagocytosis SAureus_extracellular->Phagocytosis Internalization of bound bacteria Phagolysosome Phagolysosome Intracellular_SAureus Intracellular S. aureus This compound Active this compound (Antibiotic) Bacterial_Death Bacterial Death

Preclinical Efficacy Data

A key preclinical study in a mouse model of S. aureus bacteremia provides the only available direct comparison of efficacy between a DSTA4637S formulation (DSTA4637A, a liquid form) and a standard-of-care antibiotic, vancomycin.[5]

Parameter DSTA4637A Vancomycin Reference
Dosing Regimen Single 50 mg/kg dose3 days of treatment[5]
Outcome Superior to vancomycin-[5]
Bacterial Load Substantially reduced in kidneys, heart, and bonesNot specified[5]

Note: Specific quantitative data (e.g., log reduction in colony-forming units) from this preclinical study were not available in the publicly accessible literature at the time of this review.

Clinical Data: Safety and Pharmacokinetics

As of the latest available information, DSTA4637S has undergone Phase 1 and Phase 1b clinical trials. These studies were not designed to provide comparative efficacy data against the standard of care but offer valuable insights into the safety, tolerability, and pharmacokinetic profile of DSTA4637S.

DSTA4637S Phase 1 Study in Healthy Volunteers
Parameter Results Reference
Study Design Randomized, double-blind, placebo-controlled, single-ascending-dose[6]
Participants 30 healthy volunteers[6]
Doses 5, 15, 50, 100, and 150 mg/kg[6]
Safety Generally safe and well-tolerated. Most adverse events were mild.[7]
Key Adverse Event One moderate infusion-related reaction at the 150 mg/kg dose.[6]
Pharmacokinetics Dose-proportional. Low systemic exposure of the unconjugated antibiotic.[6]
DSTA4637S Phase 1b Study in Patients with S. aureus Bacteremia
Parameter Results Reference
Study Design Randomized, double-blind, placebo-controlled, multiple-ascending dose, in addition to standard-of-care antibiotics
Participants Patients with complicated S. aureus bacteremia
Key Findings Increased infusion-related reactions and lower drug exposure compared to healthy volunteers.
Most Common Treatment-Related Adverse Events Infusion-related reactions, abnormal serum color, and skin discoloration.

Standard of Care for Staphylococcus aureus Bacteremia

The standard of care for SAB is well-established and involves a multi-faceted approach including appropriate antibiotic selection, source control, and evaluation for complications.

Component Description Reference
Empiric Therapy Initial treatment typically includes antibiotics active against MRSA, such as vancomycin or daptomycin (B549167).[4]
MSSA Treatment Once susceptibility is confirmed, treatment is de-escalated to a beta-lactam, such as cefazolin (B47455) or an antistaphylococcal penicillin (e.g., oxacillin, nafcillin).[4]
MRSA Treatment Vancomycin or daptomycin are the first-line agents.[4]
Source Control Critical for treatment success and includes removal of infected intravascular devices, drainage of abscesses, and surgical debridement.[4]
Duration of Therapy At least 14 days for uncomplicated bacteremia. Longer courses (4-6 weeks) are required for complicated infections like endocarditis or osteomyelitis.
Supportive Care Includes echocardiography (transesophageal or transthoracic) to rule out endocarditis and follow-up blood cultures to ensure clearance of the bacteremia.[4]

Experimental Protocols

DSTA4637S Phase 1b Clinical Trial Workflow

The Phase 1b study (NCT03162250) was designed to assess the safety, tolerability, and pharmacokinetics of DSTA4637S in patients already receiving standard-of-care antibiotics for SAB.

Phase1b_Workflow Patient_Screening Patient Screening (S. aureus bacteremia diagnosis) Randomization Randomization Patient_Screening->Randomization Treatment_Arm DSTA4637S + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Multiple_Dosing Multiple Ascending Doses Treatment_Arm->Multiple_Dosing Placebo_Arm->Multiple_Dosing Monitoring Safety, Tolerability, and Pharmacokinetic Monitoring Multiple_Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Conclusion

DSTA4637S represents a promising, novel approach to treating S. aureus bacteremia, particularly due to its unique mechanism of targeting and killing intracellular bacteria. Preclinical data suggests potential superiority over vancomycin. Early-phase clinical trials have established a generally acceptable safety profile, although infusion-related reactions warrant further investigation.

The current standard of care is well-defined but faces challenges from antibiotic resistance and the difficulty of eradicating persistent infections. DSTA4637S, if proven effective in later-stage trials, could address a significant unmet need, potentially as an adjunct to or replacement for standard antibiotics in certain patient populations.

Further research, including Phase 2 and 3 clinical trials with direct efficacy comparisons against the standard of care, is necessary to fully elucidate the clinical utility of DSTA4637S in the management of Staphylococcus aureus bacteremia.

References

A Comparative Analysis of dmDNA31 and Rifampicin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of dmDNA31 and rifampicin (B610482), two rifamycin-class antibiotics with activity against Staphylococcus aureus. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Introduction

Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). Rifampicin has long been a therapeutic option, particularly in combination regimens for complex S. aureus infections, valued for its ability to penetrate biofilms and kill bacteria in a stationary growth phase. However, its use is hampered by the rapid development of resistance when used as a monotherapy.

This compound is a novel rifamycin-class antibiotic, specifically a rifalazil (B610480) analog, engineered for potent bactericidal activity against S. aureus, including persister and stationary-phase cells.[1] A key innovation in the deployment of this compound is its incorporation into an antibody-antibiotic conjugate (AAC), DSTA4637S. This conjugate is designed to specifically target S. aureus, delivering the antibiotic payload directly to the bacteria, particularly those residing within host cells.[2][3]

This guide will delve into a side-by-side comparison of these two antibiotics, highlighting their key characteristics and the methodologies used to assess their antimicrobial properties.

Mechanism of Action

Both this compound and rifampicin share the same fundamental mechanism of action, targeting a crucial bacterial enzyme.

Table 1: Comparison of Mechanism of Action

FeatureThis compoundRifampicin
Target Enzyme Bacterial DNA-dependent RNA polymeraseBacterial DNA-dependent RNA polymerase[4][5][6][7]
Molecular Action Binds to the β subunit of RNA polymerase, physically blocking the elongation of the RNA transcript.[1] This "steric-occlusion" mechanism prevents the synthesis of the second or third phosphodiester bond.[1]Binds to the β subunit of RNA polymerase, sterically obstructing the path of the elongating RNA.[4][5] This inhibits the initiation of RNA synthesis.[8]
Effect on Bacteria BactericidalBactericidal[9]

The following diagram illustrates the shared mechanism of action of this compound and rifampicin at the molecular level.

Mechanism of Action of Rifamycins cluster_bacterium Bacterial Cell DNA DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription RNA RNA Transcript RNAP->RNA Inhibited Rifamycin This compound or Rifampicin Rifamycin->RNAP Binds to β subunit Protein Protein Synthesis RNA->Protein Blocked

Mechanism of Action of Rifamycins

The Novel Delivery of this compound via an Antibody-Antibiotic Conjugate

A significant differentiator for this compound is its formulation within the AAC DSTA4637S. This conjugate consists of a human monoclonal antibody that specifically targets the wall teichoic acid (WTA) of S. aureus, linked to this compound via a protease-cleavable linker.[2][3][10] This targeted delivery system is designed to overcome the challenge of treating intracellular S. aureus, a known mechanism of antibiotic resistance and infection relapse.[2][3]

The proposed mechanism for DSTA4637S is as follows:

  • Binding: The antibody component of DSTA4637S binds to the WTA on the surface of S. aureus.[3][10]

  • Internalization: The DSTA4637S-bound bacteria are then internalized by host phagocytic cells.[3][10][11][12]

  • Linker Cleavage: Within the phagolysosome of the host cell, lysosomal cathepsins cleave the linker.[3][10][11][12]

  • Drug Release and Action: This cleavage releases the active this compound antibiotic inside the host cell, where it can then kill the intracellular bacteria.[3][10][11][12]

DSTA4637S Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell SA S. aureus AAC_SA AAC-S. aureus Complex SA->AAC_SA AAC DSTA4637S (AAC) AAC->SA 1. Binding Phagosome Phagosome AAC_SA->Phagosome 2. Internalization Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome 3. Fusion This compound Released this compound Phagolysosome->this compound 4. Linker Cleavage Killed_SA Intracellular S. aureus Killed This compound->Killed_SA Bactericidal Action Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare S. aureus Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Antibiotic in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

In Vitro Showdown: A Comparative Analysis of Novel Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are keenly focused on the performance of novel antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), a persistent and challenging pathogen. This guide provides an in vitro comparison of dmDNA31, a novel rifamycin (B1679328) analog, with other recently developed antibiotics for MRSA, supported by available experimental data.

While comprehensive in vitro data for this compound is emerging as it is primarily utilized as a payload in an antibody-antibiotic conjugate (AAC), this guide compiles available metrics for a panel of new-generation antibiotics to offer a comparative landscape for the scientific community.

Mechanism of Action: A Targeted Approach

This compound is a potent rifamycin-class antibiotic, an analog of rifalazil, that functions by inhibiting the bacterial DNA-dependent RNA polymerase[1]. This mechanism effectively halts the synthesis of bacterial proteins by physically blocking the elongation of RNA transcripts[1]. It is a key component of the antibody-antibiotic conjugate DSTA4637S, which is engineered to target intracellular S. aureus[2][3][4].

Quantitative In Vitro Activity

A direct comparison of the in vitro activity of this compound with other novel antibiotics is challenging due to the limited availability of public data on the standalone compound. It is primarily investigated as part of the DSTA4637S conjugate. However, studies on related novel benzoxazinorifamycins have shown Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against highly rifamycin-resistant MRSA strains, a significant improvement over older rifamycins[5].

The following tables summarize the reported in vitro activities of several other novel antibiotics against MRSA.

Table 1: In Vitro Activity of Novel Lipoglycopeptides against MRSA

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Telavancin 0.03 - 0.50.03 - 0.060.06 - 0.5
Dalbavancin ≤ 0.007 - 0.1250.060.06 - 0.12
Oritavancin (B1663774) 0.03 - 10.03 - 0.120.06 - 0.25

Data compiled from multiple sources[4][5][6][7][8][9][10][11][12][13][14][15][16][17]. MIC values can vary based on the specific MRSA strains tested and the methodologies used.

Table 2: In Vitro Activity of Other Novel Antibiotic Classes against MRSA

AntibioticClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Tedizolid (B1663884) Oxazolidinone0.12 - 0.750.12 - 0.380.25 - 0.5
Ceftobiprole (B606590) Cephalosporin (B10832234)0.125 - 20.5 - 11 - 2
Epidermicin NI01 BacteriocinNot widely reported4*Not widely reported

*MIC reported for S. aureus strain USA300[18]. Data for a wider range of MRSA isolates is limited. Additional data from other sources[1][2][3][17][19][20][21][22][23][24][25][26].

Experimental Protocols

The in vitro data presented is primarily derived from standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare MRSA Inoculum (0.5 McFarland Standard) dilute Prepare Serial Dilutions of Antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension and Antibiotic Dilutions dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Plates for Visible Bacterial Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic

Experimental workflow for MIC determination.

Protocol Steps:

  • Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 33-35°C for 16-24 hours. The lower incubation temperature is crucial for detecting some types of MRSA[27][28].

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[29].

Time-Kill Kinetics Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_quantification Quantification start_tk Start: Prepare Standardized MRSA Inoculum (~5x10^5 CFU/mL) add_antibiotic Add Antibiotic at Various MIC Multiples (e.g., 1x, 2x, 4x MIC) to Culture Tubes start_tk->add_antibiotic incubate_tk Incubate at 37°C with Shaking add_antibiotic->incubate_tk sample Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate_tk->sample serial_dilute_plate Perform Serial Dilutions and Plate on Agar (B569324) sample->serial_dilute_plate incubate_plates Incubate Plates at 37°C for 18-24 hours serial_dilute_plate->incubate_plates count_colonies Count Colony Forming Units (CFU) incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves

Experimental workflow for time-kill kinetics assay.

Protocol Steps:

  • Inoculum and Antibiotic Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to culture tubes containing the antibiotic at various multiples of its MIC[30].

  • Incubation and Sampling: The cultures are incubated, and samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours)[30][31][32].

  • Viable Cell Counting: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL)[30].

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves, which demonstrate the rate and extent of bacterial killing[33]. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity[33].

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound is the direct inhibition of a crucial bacterial enzyme. The delivery of this compound via the DSTA4637S antibody-antibiotic conjugate involves a targeted pathway to address intracellular infections.

AAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell AAC DSTA4637S (AAC) This compound Payload MRSA MRSA Bacterium AAC->MRSA Binding to cell wall antigen Phagocytosis Phagocytosis Phagosome Phagosome containing AAC-bound MRSA Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Release This compound Release Phagolysosome->Release Linker Cleavage Killing Intracellular Bacterial Killing Release->Killing Inhibition of RNA Polymerase

Mechanism of action for the DSTA4637S AAC.

This targeted delivery system is designed to concentrate the antibiotic payload at the site of infection, particularly within host cells where MRSA can evade conventional antibiotic therapies.

Conclusion

The landscape of novel antibiotics for MRSA is evolving, with several promising candidates demonstrating potent in vitro activity. While direct comparative data for this compound is limited, its unique delivery mechanism as part of an antibody-antibiotic conjugate represents a sophisticated strategy to combat intracellular MRSA. The data presented for other novel agents such as telavancin, dalbavancin, oritavancin, tedizolid, and ceftobiprole provide valuable benchmarks for the research and development community. Continued investigation and transparent data sharing will be crucial in advancing the most effective therapies to address the ongoing threat of MRSA.

References

Validating the Specificity of dmDNA31-Antibody Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of potent antimicrobial agents represents a promising strategy to combat bacterial infections while minimizing off-target effects. Antibody-antibiotic conjugates (AACs), such as those utilizing the novel rifamycin-class antibiotic dmDNA31, are at the forefront of this approach. The specificity of the antibody component is paramount to the success of these conjugates, ensuring that the cytotoxic payload is delivered precisely to the site of infection. This guide provides a comparative overview of the experimental methods used to validate the specificity of this compound-antibody conjugates, presenting data in a clear, comparative format and detailing the underlying protocols.

Principles of Specificity Validation

The core principle behind validating the specificity of a this compound-antibody conjugate is to empirically demonstrate that its therapeutic action is restricted to cells or tissues expressing the target antigen. This is achieved through a series of in vitro and in vivo experiments designed to assess target binding, internalization, and selective cytotoxicity.

Experimental Validation Workflow

A rigorous validation process is essential to confirm the on-target activity and minimal off-target toxicity of a this compound-antibody conjugate. The following diagram outlines a typical experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assays Binding Assays (ELISA, Flow Cytometry, SPR) Internalization_Assays Internalization Assays (Fluorescence Microscopy, pH-sensitive dyes) Binding_Assays->Internalization_Assays Cytotoxicity_Assays Cytotoxicity Assays (Target vs. Non-Target Cells) Internalization_Assays->Cytotoxicity_Assays Xenograft_Models Xenograft/Infection Models (Efficacy Studies) Biodistribution_Studies Biodistribution Studies (Radiolabeling, Imaging) Xenograft_Models->Biodistribution_Studies Toxicity_Studies Toxicity Studies (Histopathology, Blood Chemistry) Biodistribution_Studies->Toxicity_Studies In_Vitro_Validation In Vitro Validation In_Vivo_Validation In Vivo Validation In_Vitro_Validation->In_Vivo_Validation

Caption: Experimental workflow for validating the specificity of this compound-antibody conjugates.

In Vitro Specificity Assays

A battery of in vitro assays is the first step in confirming the specific binding and activity of the this compound-antibody conjugate.

Binding Affinity and Specificity

These assays are designed to quantify the binding of the conjugate to its target antigen and to demonstrate a lack of binding to non-target cells.

Assay Purpose Typical Quantitative Readout
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the binding of the conjugate to the purified target antigen.EC50 (half-maximal effective concentration)
Flow Cytometry To assess binding to target-positive versus target-negative cell lines.Mean Fluorescence Intensity (MFI)
Surface Plasmon Resonance (SPR) To determine the binding kinetics (on-rate and off-rate) of the antibody component.KD (dissociation constant)
  • Cell Preparation: Culture target-positive (e.g., Staphylococcus aureus) and target-negative (e.g., a non-pathogenic bacterial strain or human cell line) cells to a density of 1x106 cells/mL.

  • Incubation: Incubate the cells with varying concentrations of the this compound-antibody conjugate (e.g., 0.1 to 100 nM) for 1 hour at 4°C to prevent internalization.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) to remove unbound conjugate.

  • Secondary Antibody Staining: Resuspend the cells in a solution containing a fluorescently labeled secondary antibody that recognizes the primary antibody of the conjugate (e.g., FITC-conjugated anti-human IgG). Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells again as in step 3.

  • Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Gate on the cell population and quantify the MFI. Compare the MFI between target-positive and target-negative cells.

Internalization Assays

For the this compound payload to be effective, the antibody-antibiotic conjugate must be internalized by the target cell.[1]

Assay Purpose Typical Quantitative Readout
Confocal Microscopy To visualize the internalization and subcellular localization of the conjugate.Qualitative assessment of co-localization with endosomal/lysosomal markers.
pH-sensitive Dye Assay To quantify the delivery of the conjugate to acidic intracellular compartments (endosomes/lysosomes).Increase in fluorescence signal over time.
Cytotoxicity Assays

The ultimate proof of in vitro specificity is demonstrating that the conjugate selectively kills target-expressing cells.

Assay Purpose Typical Quantitative Readout
Cell Viability Assay (e.g., MTT, CellTiter-Glo®) To measure the dose-dependent killing of target-positive versus target-negative cells.IC50 (half-maximal inhibitory concentration)
Bystander Killing Assay To assess the ability of the released payload to kill neighboring target-negative cells.Percentage of cell death in a co-culture system.
  • Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound-antibody conjugate, the unconjugated antibody, and free this compound. Include an untreated control.

  • Incubation: Incubate the plates for a period that allows for internalization and payload-induced cytotoxicity (e.g., 72-96 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the untreated control and plot the percentage of cell viability against the logarithm of the conjugate concentration. Calculate the IC50 values for each cell line.

In Vivo Specificity Validation

Animal models are crucial for evaluating the efficacy and safety of this compound-antibody conjugates in a complex biological system.

Efficacy in Infection Models

These studies aim to demonstrate the therapeutic effect of the conjugate in a relevant disease model.

Study Purpose Typical Quantitative Readout
Xenograft/Infection Model To evaluate the anti-bacterial activity of the conjugate in vivo.Reduction in bacterial load (CFU/gram of tissue), increase in survival rate.
Biodistribution and Toxicity

These studies assess the localization of the conjugate and its potential off-target effects.

Study Purpose Typical Quantitative Readout
Biodistribution Study To determine the tissue distribution and tumor/infection site accumulation of the conjugate.Percentage of injected dose per gram of tissue (%ID/g).
Toxicity Study To evaluate the safety and tolerability of the conjugate.Changes in body weight, clinical observations, histopathology of major organs, clinical chemistry.

Comparison with Alternative Targeted Therapies

While this compound-antibody conjugates offer a highly specific approach, other targeted therapies are also being developed.

Technology Targeting Moiety Payload Advantages Disadvantages
This compound-Antibody Conjugate Monoclonal AntibodyThis compound (antibiotic)High specificity, long half-life.[2]Large size may limit tissue penetration.[3]
Small Molecule-Drug Conjugates (SMDCs) Small Molecule LigandVarious (e.g., toxins, chemotherapy drugs)Better tumor penetration due to small size.[4]Faster clearance, potentially lower specificity than antibodies.
Antibody-Radionuclide Conjugates (ARCs) Monoclonal AntibodyRadionuclidePotent cell killing, potential for therapeutic and diagnostic use.Potential for off-target radiation toxicity.[5]
Phage-Drug Conjugates BacteriophageVariousHigh specificity for bacterial targets.Potential for immunogenicity.

Signaling Pathway of a this compound-Antibody Conjugate

The mechanism of action for a this compound-antibody conjugate targeting an intracellular bacterium like S. aureus involves several key steps.

MOA cluster_cell Inside Phagocyte AAC This compound-Ab Conjugate Bacteria S. aureus AAC->Bacteria Binds to Wall Teichoic Acid Phagocyte Phagocytic Cell (e.g., Macrophage) Bacteria->Phagocyte Opsonization Phagosome Phagosome Phagocyte->Phagosome Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Cleavage Linker Cleavage (by Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound RNA_Polymerase Bacterial RNA Polymerase This compound->RNA_Polymerase Inhibits Cell_Death Bacterial Cell Death RNA_Polymerase->Cell_Death Leads to

Caption: Mechanism of action for a this compound-antibody conjugate targeting intracellular S. aureus.[3][6]

Conclusion

Validating the specificity of this compound-antibody conjugates is a multi-faceted process that requires a combination of in vitro and in vivo experimental approaches. The data generated from these studies are critical for establishing the therapeutic window and ensuring the safe and effective clinical development of these promising anti-infective agents. By rigorously assessing binding, internalization, and selective cytotoxicity, researchers can confidently advance conjugates with the highest potential for treating challenging bacterial infections.

References

A Head-to-Head Analysis of DSTA4637S and Daptomycin for the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against resistant Staphylococcus aureus infections, two notable therapeutic agents, DSTA4637S and daptomycin (B549167), offer distinct mechanisms of action and clinical profiles. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform research and development efforts. It is important to note that to date, no direct head-to-head clinical trials comparing DSTA4637S and daptomycin have been published. The following comparison is based on data from separate clinical and preclinical studies.

Executive Summary

DSTA4637S is a novel antibody-antibiotic conjugate (AAC) in clinical development, designed to target intracellular S. aureus. It consists of a human monoclonal antibody that binds to the bacterial cell wall, linked to a potent rifamycin-class antibiotic. This targeted delivery mechanism allows for the elimination of bacteria that may be shielded from conventional antibiotics within host cells.

Daptomycin is a well-established cyclic lipopeptide antibiotic with rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mode of action involves the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner.

This guide will delve into the mechanisms of action, in vitro activity, clinical efficacy, and safety profiles of both agents, presenting the available data in a structured format for ease of comparison.

Mechanism of Action

The fundamental difference between DSTA4637S and daptomycin lies in their approach to bacterial eradication. DSTA4637S utilizes a targeted delivery system, whereas daptomycin acts directly on the bacterial cell membrane.

DSTA4637S: This antibody-antibiotic conjugate leverages an anti-S. aureus monoclonal antibody to specifically bind to the bacterial cell surface.[1] Following binding, the bacterium-AAC complex is internalized by phagocytic host cells. Inside the phagolysosome, cellular enzymes cleave the linker, releasing the highly potent rifamycin (B1679328) antibiotic, dmDNA31, which then kills the intracellular bacteria.[2][3]

Daptomycin: Daptomycin's bactericidal effect is initiated by its calcium-dependent binding to the bacterial cell membrane.[4] This interaction leads to the formation of pores and disruption of the membrane's integrity, causing a rapid depolarization of the membrane potential and subsequent inhibition of protein, DNA, and RNA synthesis, ultimately leading to bacterial cell death.[4]

Signaling and Experimental Workflow Diagrams

DSTA4637S_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Phagosome) DSTA4637S DSTA4637S (Antibody-Antibiotic Conjugate) SA S. aureus DSTA4637S->SA Binding to cell wall Phagocytosis Phagocytosis SA->Phagocytosis Internalization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome This compound This compound (Active Antibiotic) Phagolysosome->this compound Linker Cleavage Bacterial_Death Bacterial Death This compound->Bacterial_Death Inhibition of RNA polymerase

Caption: Mechanism of action for the antibody-antibiotic conjugate DSTA4637S.

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane Daptomycin Daptomycin Calcium Ca2+ Daptomycin->Calcium Complex Formation Membrane_Binding Membrane Binding Calcium->Membrane_Binding Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Depolarization Membrane Depolarization Pore_Formation->Depolarization Inhibition Inhibition of Macromolecular Synthesis Depolarization->Inhibition Bacterial_Death Bacterial Death Inhibition->Bacterial_Death

References

Assessing the Cross-Reactivity of dmDNA31-Based Antibody-Antigen Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics such as dmDNA31-based Antibody-Antigen Conjugates (AACs) represents a promising frontier in the fight against challenging bacterial pathogens like Staphylococcus aureus. These AACs are engineered to selectively deliver potent antibiotic payloads to the site of infection, thereby increasing efficacy while minimizing systemic toxicity. A critical aspect of the preclinical safety assessment of these biologics is the thorough evaluation of their cross-reactivity. Unintended binding to off-target antigens can lead to unforeseen toxicities and diminish the therapeutic index.

This guide provides a comparative overview of the methodologies used to assess the cross-reactivity of this compound-based AACs against potential alternatives. It includes summaries of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the design and interpretation of these crucial studies.

Data Presentation: Comparative Cross-Reactivity Assessment

Due to the proprietary nature of specific preclinical data for this compound-based AACs, the following table presents representative data for a hypothetical AAC ("this compound-hAb-X") compared with a non-targeted antibiotic and a different class of antibody conjugate. This illustrates the types of quantitative data generated in cross-reactivity studies. The scoring for tissue cross-reactivity is based on a common 0-4 scale for immunohistochemistry (IHC) staining intensity.[1]

Assessment Method This compound-hAb-X (Hypothetical) Vancomycin (Non-targeted Antibiotic) Alternative ADC (e.g., targeting a different bacterial antigen)
In Silico: Sequence Homology (BLAST) Target: S. aureus protein. No significant homology to human proteins found.Not ApplicableTarget: P. aeruginosa protein. No significant homology to human proteins found.
In Vitro: Off-Target Cell Line Binding (ELISA) IC50 > 1000 nM on human cell lines (e.g., HEK293, HepG2)Not ApplicableIC50 > 1000 nM on human cell lines
Ex Vivo: Tissue Cross-Reactivity (Human Tissues) Staining Score (0-4) Staining Score (0-4) Staining Score (0-4)
- Liver0Not Applicable0-1 (minimal, non-specific)
- Kidney0-1 (rare, weak staining in tubules)Not Applicable0
- Spleen0Not Applicable0
- Lung0Not Applicable0
- Heart0Not Applicable0
- Brain0Not Applicable0

Note: The data presented for "this compound-hAb-X" is illustrative and intended to represent desirable outcomes in a cross-reactivity assessment.

Experimental Protocols

A multi-tiered approach combining in silico, in vitro, and ex vivo methods is recommended for a thorough cross-reactivity assessment of antibody-based therapeutics.[2]

In Silico Analysis: Predicting Cross-Reactivity

A preliminary assessment of potential cross-reactivity can be performed by comparing the amino acid sequence of the target antigen with databases of known proteins.[3]

Protocol: NCBI-BLAST for Sequence Homology

  • Obtain the amino acid sequence of the target bacterial antigen for the this compound-based AAC.

  • Navigate to the NCBI BLASTp suite (protein-protein BLAST).

  • Paste the antigen sequence into the "Enter Query Sequence" box.

  • Select the "Human" database to search for homologous proteins.

  • Initiate the BLAST search and analyze the results for any significant alignments, which could indicate potential for cross-reactivity. A high degree of homology may warrant further investigation.[3]

In Vitro Assessment: Off-Target Binding

In vitro assays using human cell lines are crucial for determining if the AAC binds to any unintended cell surface proteins.

Protocol: Cell-Based ELISA for Off-Target Binding

  • Cell Culture: Culture a panel of human cell lines representing various tissues (e.g., liver, kidney, lung) in 96-well plates until confluent.

  • ADC Incubation: Add serial dilutions of the this compound-based AAC to the cells and incubate for a specified period (e.g., 1-2 hours) at 4°C to allow binding but prevent internalization.

  • Washing: Gently wash the cells with cold PBS to remove any unbound AAC.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the human IgG portion of the AAC and incubate.

  • Detection: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of bound AAC.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the binding affinity (e.g., EC50) for each cell line. Significant binding to a non-target cell line would indicate potential cross-reactivity.

Ex Vivo Assessment: Tissue Cross-Reactivity (TCR) Studies

TCR studies using immunohistochemistry (IHC) on a panel of normal human tissues are a regulatory expectation for most new biologic entities.[4][5] They provide vital information on potential on- and off-target binding in a complex tissue environment.

Protocol: Immunohistochemistry (IHC) for Tissue Cross-Reactivity [3][6]

  • Tissue Selection: A comprehensive panel of fresh-frozen normal human tissues (typically from at least three unrelated donors) is used.[4]

  • Sectioning: Cryosection the frozen tissues to a thickness of 5-10 µm and mount on slides.

  • Fixation and Blocking: Fix the tissue sections (e.g., with cold acetone) and then block with a protein-based blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the this compound-based AAC at a range of concentrations to the tissue sections and incubate in a humidified chamber. A negative control (isotype control antibody) should be run in parallel.

  • Secondary Antibody and Detection: After washing, apply an enzyme-labeled secondary antibody (e.g., anti-human IgG-HRP). Following another wash, add a chromogenic substrate to visualize the location of AAC binding.

  • Counterstaining: Lightly counterstain the tissue with a nuclear stain like hematoxylin (B73222) to visualize tissue morphology.

  • Pathologist Evaluation: A board-certified pathologist examines the slides and scores the staining intensity and distribution in different cell types within each tissue. Staining is typically graded on a scale of 0 (no staining) to 4 (strong staining).[1]

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Assessment

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assessment cluster_ex_vivo Ex Vivo Assessment cluster_in_vivo In Vivo Confirmation (if warranted) in_silico Sequence Homology Analysis (BLASTp vs. Human Proteome) in_vitro Off-Target Binding Assays (e.g., Cell-Based ELISA, Flow Cytometry) in_silico->in_vitro Identifies potential candidates for further testing ex_vivo Tissue Cross-Reactivity (TCR) (IHC on Human Tissue Panel) in_vitro->ex_vivo Confirms binding in a cellular context in_vivo Biodistribution Studies (e.g., Radiolabeled AAC in Animal Models) ex_vivo->in_vivo Investigate significant findings in a whole organism G cluster_saureus Staphylococcus aureus cluster_host Host Cell pamps PAMPs (e.g., LTA, PGN) tlr2 TLR2 pamps->tlr2 Recognition myd88 MyD88 tlr2->myd88 nfkb NF-κB myd88->nfkb mapk MAPK myd88->mapk cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Transcription mapk->cytokines Transcription G cluster_adc AAC cluster_cell Non-Target Cell (e.g., Hepatic Sinusoidal Cell) adc This compound-AAC (with G0F glycans) mr Mannose Receptor (MR) adc->mr Unintended Binding endosome Endosome mr->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release This compound Release lysosome->payload_release Linker Cleavage toxicity Cellular Toxicity payload_release->toxicity

References

A Comparative Guide to the Validation of Analytical Methods for dmDNA31 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dmDNA31, a novel rifamycin-class antibiotic, is critical for pharmacokinetic (PK) and safety assessments. This guide provides a comparative overview of analytical methods that can be employed for this compound quantification, supported by experimental data and adherence to validation guidelines.

Overview of Analytical Methodologies

The selection of an appropriate analytical method for this compound quantification depends on the specific context, such as whether it is free (unconjugated) or conjugated to a larger molecule like an antibody. Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a validated method for the quantification of unconjugated this compound in plasma samples.[1] Alternative methods, such as those based on polymerase chain reaction (PCR), could also be considered, particularly given the DNA-like components of this compound.

Comparison of Quantitative Methods

The following table summarizes the key performance characteristics of LC-MS/MS, quantitative PCR (qPCR), and digital PCR (dPCR) for the quantification of molecules like this compound.

FeatureLC-MS/MSqPCR (Quantitative PCR)dPCR (Digital PCR)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Real-time monitoring of DNA amplification using fluorescence.[2][3][4]Sample partitioning into thousands of reactions, followed by end-point PCR and absolute quantification based on Poisson statistics.[2][3][5]
Specificity High; able to distinguish the analyte from structurally similar molecules and metabolites.High; dependent on primer and probe design.High; dependent on primer and probe design.
Sensitivity High; Lower Limit of Quantification (LLOQ) for unconjugated this compound reported as 0.391 nM (0.362 ng/mL) in mouse plasma and 0.185 ng/mL in human plasma.[1][6][7]High; sensitive for low-abundance targets.Very high; excels at detecting rare targets and small fold changes.[4][5][8]
Quantification Absolute quantification using a standard curve.Relative or absolute quantification, typically requiring a standard curve.[2][5]Absolute quantification without the need for a standard curve.[2][4][5]
Precision High; typically with a coefficient of variation (%CV) within acceptable regulatory limits.Good; may be affected by variations in amplification efficiency.High; offers greater precision, especially for low concentrations.[5]
Throughput Moderate to high, depending on the sample preparation and run time.High; suitable for screening a large number of samples.[2][4]Moderate; can be lower than qPCR depending on the platform.
Tolerance to Inhibitors Can be affected by matrix effects, requiring careful sample preparation.Sensitive to PCR inhibitors present in the sample matrix.[5]More robust and less sensitive to PCR inhibitors due to sample partitioning.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method.

LC-MS/MS for Unconjugated this compound Quantification

This method has been used in clinical and preclinical studies of DSTA4637S, a THIOMAB™ antibody-antibiotic conjugate containing this compound.[1][9]

  • Sample Preparation: Plasma samples (25 µL) are subjected to protein precipitation using methanol (B129727) containing an internal standard (e.g., 10 nM piperizino).[1]

  • Chromatography: The supernatant is analyzed using a liquid chromatography system.

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer (e.g., QTRAP® 5500) with electrospray ionization.[1][9]

  • Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[10][11][12] The reported LLOQ in mouse plasma is 0.391 nM (0.362 ng/mL) and in human plasma is 0.185 ng/mL.[1][6][7]

Hypothetical qPCR/dPCR Protocol for this compound Quantification

While not yet published for this compound, a PCR-based method would follow these general steps:

  • Primer and Probe Design: Design specific primers and a fluorescently labeled probe that target a unique sequence within the this compound molecule.

  • Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, tissue) and purify it to remove PCR inhibitors.

  • Reaction Setup: Prepare a reaction mixture containing the extracted this compound, primers, probe, DNA polymerase, and other necessary reagents.

  • Thermal Cycling and Data Acquisition:

    • qPCR: Perform amplification in a real-time PCR instrument, monitoring fluorescence at each cycle.[4]

    • dPCR: Partition the sample into thousands of droplets or wells and perform end-point PCR, followed by reading the fluorescence of each partition.[4]

  • Data Analysis:

    • qPCR: Quantify this compound by comparing the amplification cycle (Cq) to a standard curve.

    • dPCR: Calculate the absolute concentration based on the fraction of positive partitions using Poisson statistics.

Validation According to ICH Guidelines

The validation of any analytical procedure for this compound quantification must demonstrate that it is fit for its intended purpose.[13][14] Key validation parameters as per ICH Q2(R2) guidelines include:[11][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[11][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for LC-MS/MS and a hypothetical PCR-based quantification method.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (e.g., with Methanol) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data_acq Data Acquisition ms->data_acq quant Quantification vs. Standard Curve data_acq->quant report Final Concentration quant->report

Caption: General workflow for this compound quantification using LC-MS/MS.

PCR_Workflow cluster_prep Sample Preparation cluster_pcr PCR Amplification & Detection cluster_quant Quantification sample Sample (e.g., Plasma) extraction This compound Extraction sample->extraction purification Purification extraction->purification reaction_setup Reaction Setup (Primers, Probe, Polymerase) purification->reaction_setup amplification Thermal Cycling & Fluorescence Detection reaction_setup->amplification qPCR qPCR: Cq vs. Standard Curve amplification->qPCR dPCR dPCR: Poisson Statistics amplification->dPCR

Caption: Hypothetical workflow for this compound quantification using PCR-based methods.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of synthetic nucleic acids like dmDNA31 are fundamental to maintaining a safe and compliant laboratory environment. Adherence to proper disposal protocols mitigates risks to personnel and prevents environmental contamination. This guide offers a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals on the correct disposal of waste containing this compound.

Disclaimer: As "this compound" is a placeholder for a specific chemical compound, researchers are obligated to consult the Safety Data Sheet (SDS) for the specific agent and their institution's Environmental Health and Safety (EHS) protocols to formulate a definitive disposal plan.

I. General Principles for this compound Disposal

Synthetic oligonucleotides like this compound are not inherently biologically hazardous unless they are part of a biological system (e.g., within a genetically modified organism). However, the chemicals used in their synthesis and purification can be hazardous. Therefore, waste containing this compound should be managed systematically.

  • Segregation: Isolate waste containing this compound from general laboratory waste.

  • Decontamination/Deactivation: When feasible and safe, deactivate any potentially hazardous components of the waste.

  • Containment: Utilize clearly labeled, sealed, and appropriate containers for all this compound waste streams.[1]

  • Compliance: Strictly follow your institution's EHS guidelines and all local, state, and federal regulations for hazardous waste disposal.[2][3]

II. Personal Protective Equipment (PPE)

When handling this compound waste, appropriate PPE is essential to protect against chemical and biological contamination.

PPE ItemSpecificationPurpose
GlovesNitrile or latexProtects hands from chemical and biological exposure.[4]
Lab CoatStandard laboratory coatProtects skin and clothing from spills.[4]
Safety GlassesANSI Z87.1 approvedProtects eyes from splashes and aerosols.[4]

III. Disposal Procedures for Different Waste Streams

The correct disposal method for this compound depends on the form of the waste. The following decision workflow provides a guide for determining the appropriate disposal route.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions, buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (non-sharps, e.g., tubes, gloves, gels) waste_type->solid_waste Solid sharps_waste Sharps Waste (e.g., needles, pipettes) waste_type->sharps_waste Sharps hazardous_chem Contains Hazardous Chemicals? liquid_waste->hazardous_chem biohazard_solid biohazard_solid solid_waste->biohazard_solid Biohazardous? sharps_container Place in Designated Sharps Container sharps_waste->sharps_container biohazard Is it Biohazardous (e.g., GMO)? hazardous_chem->biohazard No collect_hazardous Collect in Designated Hazardous Chemical Waste Container hazardous_chem->collect_hazardous Yes decontaminate_liquid Decontaminate (e.g., 10% Bleach) biohazard->decontaminate_liquid No collect_biohazard_solid Collect in Autoclave-Safe Biohazard Bag biohazard->collect_biohazard_solid Yes ehs_pickup Arrange for EHS Pickup collect_hazardous->ehs_pickup drain_disposal Dispose Down Drain with Copious Water decontaminate_liquid->drain_disposal autoclave Autoclave collect_biohazard_solid->autoclave regular_trash_solid Dispose in Regular Trash autoclave->regular_trash_solid ehs_pickup_sharps Dispose via Institutional Biohazardous/Sharps Waste Stream sharps_container->ehs_pickup_sharps biohazard_solid->collect_biohazard_solid Yes biohazard_solid->regular_trash_solid No, if non-hazardous

Fig. 1: Decision workflow for the proper disposal of this compound-containing waste.
  • Assessment: Determine if the liquid waste contains other hazardous chemicals (e.g., solvents used in synthesis).

  • Non-Hazardous Aqueous Waste: If the this compound is in a non-hazardous buffer and is not considered a biohazard, it can often be disposed of down the drain with copious amounts of water. Consult your institutional guidelines.

  • Chemical Decontamination: For potentially biohazardous liquid waste (e.g., from cell-based assays), chemical decontamination is necessary. Add fresh bleach to a final concentration of 10% and let it sit for at least 30 minutes before drain disposal.[5]

  • Hazardous Chemical Waste: If the liquid waste contains hazardous chemicals, it must be collected in a designated hazardous waste container and disposed of through your institution's EHS department.[6]

This category includes items like contaminated gloves, microfuge tubes, and gels.

  • Segregation: Collect all solid waste contaminated with this compound in a designated biohazard bag.[4]

  • Decontamination: If the material is considered biohazardous, it must be decontaminated, typically by autoclaving.[4]

  • Autoclaving Protocol:

    • Place waste in an autoclave-safe biohazard bag. Do not overfill the bag.

    • Add a small amount of water to the bag to aid in steam generation.

    • Loosely seal the bag to allow for steam penetration.

    • Autoclave at 121°C for a minimum of 30 minutes.[4]

  • Final Disposal: After autoclaving, the decontaminated waste can typically be disposed of in the regular municipal trash.[4][7]

Sharps include needles, serological pipettes, and broken glass that have come into contact with this compound.

  • Immediate Disposal: Place all sharps into a designated, puncture-resistant sharps container immediately after use.[4]

  • Container Management: Do not overfill sharps containers. When the container is approximately three-quarters full, it should be sealed.[4]

  • Final Disposal: The sealed sharps container must be disposed of through your institution's biohazardous waste stream.[4]

IV. Special Considerations

  • Ethidium Bromide (EtBr) Gels: Gels stained with EtBr are considered hazardous chemical waste and must be disposed of according to your institution's specific guidelines for EtBr waste.[4]

  • Genetically Modified Organisms (GMOs): If the this compound is part of a GMO, all contaminated materials must be decontaminated, usually by autoclaving, according to the appropriate biosafety level (BSL) protocols.[4][8]

V. Quantitative Data for Disposal Procedures

ParameterValueApplicationSource
Autoclave Temperature121°CDecontamination of biohazardous waste[4]
Autoclave Time≥ 30 minutesDecontamination of biohazardous waste[4]
Bleach Concentration10% (final)Chemical decontamination of liquid waste[5]
Decontamination Time≥ 30 minutesChemical decontamination with bleach[5]
pH for Drain Disposal3 - 12For neutralized, non-hazardous solutions[6]

VI. Experimental Workflow with Integrated Disposal Steps

The following diagram illustrates a typical experimental workflow, from preparation to the final disposal of waste containing this compound.

prep Experiment Preparation (this compound stock solution) reaction Experimental Reaction/Assay prep->reaction analysis Data Analysis reaction->analysis waste_gen Waste Generation reaction->waste_gen end End analysis->end liquid_waste Liquid Waste Stream waste_gen->liquid_waste solid_waste Solid Waste Stream waste_gen->solid_waste sharps_waste Sharps Waste Stream waste_gen->sharps_waste decon_dispose Decontaminate & Dispose (as per Fig. 1) liquid_waste->decon_dispose solid_waste->decon_dispose sharps_waste->decon_dispose decon_dispose->end

Fig. 2: General experimental workflow incorporating this compound waste disposal.

References

Standard Operating Procedure: Handling and Disposal of dmDNA31, a Novel Synthetic Nucleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for handling a novel synthetic nucleic acid, designated here as dmDNA31. As the specific biological and chemical properties of this compound are uncharacterized, a comprehensive, substance-specific risk assessment by the Principal Investigator (PI) is mandatory before any laboratory work commences. These guidelines are based on standard practices for handling potentially hazardous recombinant or synthetic nucleic acids.

Personal Protective Equipment (PPE)

All personnel must be trained on the proper use, removal, and disposal of PPE. The minimum required PPE for handling this compound is outlined below, assuming a Biosafety Level 1 (BSL-1) environment as a baseline, with enhancements for handling uncharacterized agents.[1][2][3]

PPE CategoryItem SpecificationPurpose & Use Case
Body Protection Disposable, fluid-resistant lab coat with long sleeves and cuffs.[4]Protects skin and personal clothing from contamination. Must be worn at all times in the designated work area and removed before leaving the lab.[3]
Hand Protection Disposable, powder-free nitrile gloves.[1][3]Primary barrier against skin contact. Double-gloving is recommended when handling concentrated stock solutions.[3] Gloves must be changed immediately if contaminated or compromised.[3]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.[1][4]Protects eyes from minor splashes and droplets.[4] Required for all procedures.
Chemical splash goggles and a face shield.[1][4]Required when a significant splash hazard exists (e.g., vortexing, sonicating, handling large volumes). Must be worn over safety glasses.[1]
Respiratory Protection Not typically required for low-volume handling in a certified Biological Safety Cabinet (BSC).A risk assessment must determine if procedures could generate aerosols.[5] If so, a fit-tested N95 respirator or higher may be necessary.[5]

Operational Plan: Handling Protocol

All manipulations of this compound should occur within a certified Class II Biological Safety Cabinet (BSC) to contain potential aerosols and protect the material from contamination.

Step 1: Preparation

  • Don all required PPE as specified in the table above.

  • Disinfect the interior surfaces of the BSC with an appropriate disinfectant (e.g., 70% ethanol, freshly prepared 10% bleach solution followed by a sterile water rinse).

  • Assemble all necessary materials (pipettes, tubes, reagents) and place them inside the BSC to minimize disruption of airflow during the procedure.

Step 2: Handling this compound

  • Retrieve the this compound container from its designated storage location.

  • Perform all open-tube procedures, such as aliquoting, diluting, and mixing, within the BSC.

  • Use low-retention, filtered pipette tips to prevent cross-contamination and aerosol generation.

  • Keep all tubes and plates covered when not in immediate use.

  • Avoid creating splashes or aerosols. If a vortexer or centrifuge is needed, use models with sealed rotors or tube caps.

Step 3: Post-Handling & Decontamination

  • Securely close all containers of this compound.

  • Decontaminate all surfaces and equipment within the BSC.

  • Wipe down the exterior of all this compound containers before returning them to storage.

  • Remove outer gloves (if double-gloved) and dispose of them in the biohazardous waste container inside the BSC.

  • Remove remaining PPE just before exiting the laboratory, disposing of it in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with recombinant or synthetic nucleic acids must be decontaminated prior to disposal.[6] All this compound waste is considered biohazardous and must be disposed of as Regulated Medical Waste (RMW).[6]

Waste TypeContainer & LabelingDisposal Procedure
Solid Waste Lined, puncture-resistant biohazard container with a lid. Labeled with the universal biohazard symbol.[7][8]Collect items such as used gloves, pipette tips, tubes, and lab coats. When the container is ¾ full, the inner bag should be loosely tied, the lid secured, and the container moved to a designated RMW storage area for pickup.[7]
Liquid Waste Leak-proof, rigid container labeled with the biohazard symbol.[8]Decontaminate by adding fresh bleach to a final concentration of 10%.[6][8] Allow a contact time of at least 30 minutes before disposal down the sanitary sewer, followed by copious amounts of water.[6][8]
Sharps Waste FDA-cleared, puncture-resistant sharps container.All needles, syringes, or other items that can puncture skin are disposed of directly into a sharps container. Do not recap needles.

Emergency Procedures

Spill:

  • Alert others in the area.

  • For spills inside the BSC, decontaminate with 10% bleach, allowing 30 minutes of contact time before wiping clean.

  • For spills outside the BSC, evacuate the area. Cover the spill with absorbent material, gently apply disinfectant from the outside in, and allow 30 minutes of contact time before cleaning. Dispose of all cleanup materials as biohazardous waste.

Personnel Exposure:

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Ingestion/Inhalation: Move to fresh air.

  • In all cases of exposure, seek immediate medical attention and report the incident to the PI and the institution's Environmental Health and Safety (EHS) department.

Mandatory Visualization

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside BSC) cluster_disposal 3. Disposal Phase cluster_emergency Emergency Procedures risk_assess Mandatory Risk Assessment (PI Responsibility) gather_ppe Gather Required PPE (Table 1) risk_assess->gather_ppe Defines prep_bsc Prepare & Disinfect BSC gather_ppe->prep_bsc handle_dna Manipulate this compound (Low-Aerosol Techniques) prep_bsc->handle_dna Proceed When Ready decon_bsc Decontaminate Surfaces & Equipment handle_dna->decon_bsc spill Spill Response handle_dna->spill If Occurs exposure Personnel Exposure handle_dna->exposure If Occurs segregate Segregate Waste (Solid, Liquid, Sharps) decon_bsc->segregate Post-Handling treat_liquid Treat Liquid Waste (10% Bleach, 30 min) segregate->treat_liquid package_solid Package Solid Waste (RMW Container) segregate->package_solid

Caption: Workflow for Safe Handling and Disposal of Novel Nucleic Acid this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。